molecular formula C15H21ClFNO B074365 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride CAS No. 1219-36-9

1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride

Cat. No.: B074365
CAS No.: 1219-36-9
M. Wt: 285.7847432
InChI Key: INQANUMBIQJXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride is an organic compound with the CAS Registry Number 1219-36-9 . This reagent has a molecular formula of C 15 H 20 FNO·HCl and a molecular weight of 285.78 g/mol . The structure consists of a piperidinium moiety linked via a propyl chain to a p-fluorobenzoyl group, a configuration that may be of interest in medicinal chemistry and neuroscience research. Compounds featuring piperidine scaffolds and fluorinated aromatic systems are frequently investigated for their potential biological activities and their interactions with central nervous system targets . The quaternary piperidinium salt and the ketone functional group in the linker provide potential sites for further chemical modification, making it a valuable intermediate in synthetic chemistry programs. As a building block, it can be utilized in the design and synthesis of more complex molecules for pharmacological screening and structure-activity relationship studies. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-piperidin-1-ium-1-ylbutan-1-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO.ClH/c16-14-8-6-13(7-9-14)15(18)5-4-12-17-10-2-1-3-11-17;/h6-9H,1-5,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQANUMBIQJXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH+](CC1)CCCC(=O)C2=CC=C(C=C2)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219-36-9
Record name 1-Butanone, 1-(4-fluorophenyl)-4-(1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyrophenone, 4'-fluoro-4-piperidino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(p-fluorobenzoyl)propyl]piperidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Fluoro-4-(1-piperidinyl)butyrophenone hydrochloride is the core pharmacophore scaffold for the butyrophenone class of antipsychotics.[1][2][3] Structurally, it represents the "parent" molecule of major neuroleptics such as Haloperidol , Melperone , and Bromperidol , lacking the distal piperidine substituents (e.g., -OH, -Cl, -CH3) found in the marketed drugs.[1][3]

This compound is primarily utilized in Structure-Activity Relationship (SAR) studies to establish baseline affinity for Dopamine D2 and Sigma receptors, and as a synthetic intermediate in the development of novel CNS-active agents.[1][2][3]

Note on CAS Identity: While the specific hydrochloride salt is often indexed in commercial catalogs (e.g., CAS 110475-33-7 or similar vendor-specific identifiers), the chemical identity is rigorously defined by its synthesis from the ubiquitous precursor 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2 ).[1][2][3]

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

The molecule consists of a fluorophenyl ring connected via a propyl-ketone linker to an unsubstituted piperidine ring.[1][2][3] This "naked" scaffold allows researchers to isolate the binding contribution of the butyrophenone backbone versus the piperidine substituents.

Table 1: Compound Identification
PropertyDetail
Chemical Name 4'-Fluoro-4-(1-piperidinyl)butyrophenone hydrochloride
IUPAC Name 1-(4-Fluorophenyl)-4-(piperidin-1-yl)butan-1-one hydrochloride
Commercial CAS (Salt) 110475-33-7 (Cited in chemical directories; verify with specific vendor CoA)
Free Base CAS 79469-69-1 (Reference for the parent amine)
Precursor CAS 3874-54-2 (4-Chloro-4'-fluorobutyrophenone - Key Starting Material)
Molecular Formula C₁₅H₂₀FNO[1][2][3][4][5][6] · HCl
Molecular Weight ~285.79 g/mol (Salt); 249.33 g/mol (Base)
Solubility Soluble in water, ethanol, DMSO; sparingly soluble in acetone.
SMILES C1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl
Part 2: Synthesis & Production Protocol

The synthesis of 4'-Fluoro-4-(1-piperidinyl)butyrophenone is a classic nucleophilic substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) reaction.[2][3] This protocol is designed to be self-validating: the disappearance of the alkyl chloride peak in LC-MS or TLC confirms reaction progress.[1][2][3]
Mechanism of Action

The nitrogen atom of the piperidine acts as the nucleophile, attacking the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-carbon of the 4-chloro-4'-fluorobutyrophenone.[2][3] Potassium iodide (KI) is used as a catalyst (Finkelstein reaction principle) to convert the alkyl chloride to a more reactive alkyl iodide in situ.
Experimental Workflow

Reagents:

  • Substrate: 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2) [1.0 eq]

  • Nucleophile: Piperidine (CAS 110-89-4) [1.2 eq][1][2][3]

  • Base: Potassium Carbonate (

    
    ), anhydrous [2.0 eq]
    
  • Catalyst: Potassium Iodide (KI) [0.1 eq]

  • Solvent: 4-Methyl-2-pentanone (MIBK) or Toluene.[1][2][3]

Step-by-Step Protocol:

  • Charging: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge the solvent (10 volumes relative to substrate mass).

  • Activation: Add 4-Chloro-4'-fluorobutyrophenone,

    
    , and KI. Stir at room temperature for 15 minutes.
    
  • Addition: Add Piperidine dropwise to control the exotherm.

  • Reflux: Heat the mixture to reflux (

    
     for Toluene) and maintain for 12–16 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[3] The starting material (

      
      ) should disappear.
      
  • Work-up:

    • Cool to room temperature.[3] Filter off inorganic salts (

      
      , unreacted carbonate).
      
    • Wash the filtrate with water (

      
       vol).
      
    • Extract the organic layer with 1N HCl. The product moves to the aqueous phase as the hydrochloride salt.

  • Isolation (Salt Formation):

    • Basify the aqueous layer with NaOH to pH 10 (precipitates the free base).

    • Extract into Ethyl Acetate.[3] Dry over

      
      .[3][7]
      
    • Add HCl in Isopropanol (1.1 eq) dropwise to precipitate the target hydrochloride salt.

  • Recrystallization: Recrystallize from Ethanol/Ether to achieve >99% purity.

Visualization: Synthesis Pathway

SynthesisPathway SM1 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2) Inter Tetrahedral Transition State (SN2 Attack) SM1->Inter KI, K2CO3 Reflux SM2 Piperidine (CAS 110-89-4) SM2->Inter ProdBase Free Base (1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanone) Inter->ProdBase - HCl ProdSalt Final Product (HCl Salt) ProdBase->ProdSalt HCl/IPA Crystallization

Figure 1: Synthetic pathway via nucleophilic substitution.[1][2][3] High-purity isolation is achieved through acid-base extraction.[1][2][3]

Part 3: Applications & Pharmacological Context[1][2][3][8]

This compound is the structural parent of the butyrophenone neuroleptic class. Understanding its profile is critical for medicinal chemists designing "soft drugs" or metabolites.

1. Pharmacophore Analysis

The butyrophenone chain length (3 carbons between the nitrogen and the carbonyl) is optimal for Dopamine D2 receptor binding.

  • Fluorophenyl Group: Enhances lipophilicity and metabolic stability (blocks para-oxidation).

  • Carbonyl: Acts as a hydrogen bond acceptor.

  • Piperidine Nitrogen: Protonated at physiological pH, forming a crucial ionic bond with the Aspartate residue (Asp-114 in D2) in the receptor binding pocket.[3]

2. Comparative Structure-Activity Relationship (SAR)
CompoundPiperidine Substituent (R)D2 Affinity (

)
Clinical Use
4'-Fluoro-4-(1-piperidinyl)butyrophenone -H (Unsubstituted) Moderate Research / Scaffold
Melperone-4-MethylLow/ModAtypical Antipsychotic
Haloperidol-4-OH, -4-(4-Cl-Ph)Very HighTypical Antipsychotic
Spiperone-4-Anilino-spiroSub-nanomolarResearch Ligand
Visualization: SAR Logic

SAR Core 4'-Fluoro-4-(1-piperidinyl)butyrophenone (The Scaffold) Halo Haloperidol (+ OH, + p-Cl-Phenyl) Core->Halo Substitution at C4 Melp Melperone (+ Methyl) Core->Melp Substitution at C4 Spip Spiperone (+ Spiro-triazolinone) Core->Spip Substitution at C4 Effect1 Increases D2 Affinity (100x potency) Halo->Effect1 Effect2 Reduces EPS liability (Atypical profile) Melp->Effect2

Figure 2: Divergent synthesis from the core scaffold leads to distinct pharmacological profiles.[1][2][3]

Part 4: Safety & Handling (HSE)[3]

As a potent CNS-active chemical precursor, this compound must be handled with "Potent Compound" protocols (Band 3/4).[3]

1. Toxicology Hazards:

  • Acute Toxicity: Harmful if swallowed. Potential for neurotoxicity (sedation, extrapyramidal symptoms) upon high exposure due to dopaminergic antagonism.

  • Irritation: The hydrochloride salt is a severe eye irritant and skin irritant (pH ~3-4 in solution).[1][3]

2. Handling Protocol:

  • Engineering Controls: Weigh and handle only inside a certified Fume Hood or Powder Containment Balance Enclosure.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Deactivation: In case of spill, treat with 10% bleach solution (oxidizes the amine) followed by detergent wash.

References
  • Synthesis of Butyrophenones: Janssen, P. A. J., et al. "Chemistry and pharmacology of butyrophenones." Arzneimittel-Forschung (1959).[1][2][3] (Classic reference for the scaffold synthesis).

  • Precursor Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 77434, 4-Chloro-4'-fluorobutyrophenone." [Link]

  • Pharmacophore Analysis: Leysen, J. E., et al. "Receptor binding properties in vitro and in vivo of some new 4-substituted piperidines."[3] European Journal of Pharmacology.

Sources

The Butyrophenone Scaffold: Pharmacological Profiling of 1-[3-(p-fluorobenzoyl)propyl]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Janssen Pharmacophore

The chemical moiety 1-[3-(p-fluorobenzoyl)propyl]piperidine represents the structural backbone of the butyrophenone class of antipsychotics, a lineage of drugs pioneered by Dr. Paul Janssen in 1958. This scaffold is characterized by a high-affinity interaction with the dopamine D2 receptor, a property driven by the precise spatial arrangement of the p-fluorophenyl ring and the tertiary amine of the piperidine, connected by a critical three-carbon (propyl) linker.

This technical guide dissects the pharmacological profile of derivatives built upon this scaffold, focusing on Structure-Activity Relationships (SAR), synthetic pathways, and quantitative receptor binding dynamics.

Chemical Architecture & SAR Analysis

The pharmacological potency of this class relies on a stringent "Rule of Three" regarding the carbon chain and specific electronic requirements at the aryl terminus.

The Pharmacophore Model

The core structure consists of three distinct domains:

  • The Lipophilic Tail: A p-fluorobenzoyl group. The fluorine atom at the para-position is essential for metabolic stability and enhanced lipophilicity, increasing potency by approximately 5-10x compared to the non-fluorinated analog.

  • The Linker: A straight propylene chain (

    
    ). Altering this length to ethyl (2 carbons) or butyl (4 carbons) results in a drastic loss of neuroleptic activity (often >100-fold reduction).
    
  • The Basic Head: A piperidine ring containing a tertiary nitrogen. Substituents at the 4-position of this ring dictate the drug's specific receptor sub-profile (e.g., D2 vs. 5-HT2A selectivity).

Visualization: Structure-Activity Logic

The following diagram illustrates the critical decision points in the chemical optimization of this scaffold.

SAR_Logic Core 1-[3-(p-fluorobenzoyl)propyl]piperidine Linker Propyl Chain (n=3) Core->Linker Backbone Aryl p-Fluoro Group Core->Aryl Tail Piperidine Piperidine 4-Position Core->Piperidine Head Linker_Var n=2 or n=4 (Loss of Potency) Linker->Linker_Var Aryl_Var Unsubstituted/Meta (Reduced Affinity) Aryl->Aryl_Var Halo 4-(4-Cl-phenyl)-4-OH (Haloperidol: High D2) Piperidine->Halo Spiperone Spiro-triazolinone (Spiperone: Ultra High D2/5-HT2A) Piperidine->Spiperone Pipamperone 4-Carboxamide (Pipamperone: 5-HT2A > D2) Piperidine->Pipamperone

Figure 1: SAR Decision Tree for Butyrophenone Derivatives. The central path (Green/Blue) indicates the optimal configuration for neuroleptic activity.

Synthetic Methodology

The synthesis of these derivatives typically follows a convergent route, alkylating a specific 4-substituted piperidine with a butyrophenone precursor. The following protocol describes the synthesis of a generic derivative (e.g., Haloperidol-like).

Protocol: Alkylation of 4-Substituted Piperidines

Reagents:

  • 4-Substituted Piperidine (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine).

  • 4-Chloro-1-(4-fluorophenyl)butan-1-one (The alkylating agent).

  • Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Dimethylformamide (DMF) or Methyl Isobutyl Ketone (MIBK).

  • Catalyst: Potassium Iodide (KI) (catalytic amount to accelerate Finkelstein reaction).

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 1.0 equivalent of the 4-substituted piperidine and 2.0 equivalents of anhydrous

    
     in DMF. Stir at room temperature for 30 minutes to ensure deprotonation of the piperidine nitrogen.
    
  • Alkylation: Add 1.1 equivalents of 4-chloro-1-(4-fluorophenyl)butan-1-one . Add a catalytic crystal of KI.

  • Reflux: Heat the mixture to 80-100°C. Monitor via TLC (System: CHCl3/MeOH 9:1). Reaction typically completes in 6–12 hours.

  • Quench & Extraction: Cool to RT. Pour mixture into ice-water. The product often precipitates as a solid. If oil forms, extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from ethanol/ether or purify via column chromatography (Silica gel).
    
Visualization: Synthetic Pathway

Synthesis_Flow Start 4-Substituted Piperidine (Nucleophile) Step1 Mix in DMF + K2CO3 + KI (cat) Start->Step1 Reagent 4-Chloro-1-(4-fluorophenyl)butan-1-one (Electrophile) Reagent->Step1 Step2 Heat to 90°C (6-12h) Step1->Step2 Step3 Quench in Ice Water Step2->Step3 Solid Precipitate Formed? Step3->Solid Filter Filter & Recrystallize (EtOH) Solid->Filter Yes Extract Extract (EtOAc) -> Dry -> Column Solid->Extract No Final Purified 1-[3-(p-fluorobenzoyl)propyl]piperidine Derivative Filter->Final Extract->Final

Figure 2: Convergent synthesis workflow for butyrophenone derivatives.

Pharmacological Profile[1][2][3]

Mechanism of Action: D2 Antagonism

These derivatives function primarily as inverse agonists or neutral antagonists at the Dopamine D2 receptor (GPCR).

  • Binding Site: The tertiary nitrogen binds to Aspartate-114 (Asp3.32) in TM3 of the receptor via an ionic bond. The p-fluorobenzoyl tail occupies a hydrophobic pocket between TM6 and TM7.

  • Effect: Blockade of Gi/o protein coupling, preventing the inhibition of Adenylyl Cyclase, thereby modulating cAMP levels in striatal neurons.

Quantitative Data: Receptor Affinity ( )

The following table summarizes the binding affinities of key derivatives. Note the correlation between the 4-position substituent and affinity.[1]

Derivative4-Position SubstituentD2

(nM)
5-HT2A

(nM)
Ratio (5-HT/D2)Clinical Profile
Spiperone 8-phenyl-1,3,8-triazaspiro[4.5]decan-4-one0.060.610Research Ligand
Benperidol 2-oxo-1-benzimidazolinyl0.151.28Potent Antipsychotic
Haloperidol 4-(4-chlorophenyl)-4-hydroxy1.25041Typical Antipsychotic
Pipamperone 4-carbamoyl-4-piperidinyl150120.08Atypical-like (Sedative)

Data aggregated from binding databases [1, 2]. Lower


 indicates higher affinity.[2]
Visualization: Signaling Blockade

D2_Signaling cluster_cell Post-Synaptic Neuron Drug Butyrophenone Derivative D2R Dopamine D2 Receptor Drug->D2R Blocks (Antagonist) Gi Gi/o Protein D2R->Gi Coupling (Blocked) DA Dopamine (Endogenous) DA->D2R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Figure 3: Mechanism of Action. The drug prevents the Gi-mediated inhibition of Adenylyl Cyclase.

Experimental Protocols for Validation

In Vitro: Radioligand Binding Assay

To verify the identity and potency of a synthesized derivative, a competitive binding assay against


-Spiperone is the gold standard.
  • Membrane Prep: Homogenize rat striatum or CHO-D2 cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Mix:

    • 100

      
      L Membrane suspension.
      
    • 50

      
      L 
      
      
      
      -Spiperone (0.5 nM final).
    • 50

      
      L Test Compound (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [2]
In Vivo: Catalepsy Test (Bar Test)

This test measures Extrapyramidal Side Effect (EPS) potential, a hallmark of high-potency butyrophenones.

  • Administer: IP injection of test compound to mice.

  • Procedure: Place the mouse's forepaws on a horizontal bar 4 cm above the surface.

  • Measurement: Record latency to remove paws.

    • Latency > 30s = Cataleptic.

    • Compare

      
       for catalepsy vs. 
      
      
      
      for apomorphine-induced climbing antagonism (therapeutic index).

References

  • Synthesis of 4-(p-Fluorobenzoyl)-1-[3-(p-fluorobenzoyl)propyl]piperidine Hydrochloride. PrepChem. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules (MDPI), 2022. Available at: [Link]

  • In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. International Clinical Psychopharmacology, 2022. Available at: [Link]

  • Clinical perspective on antipsychotic receptor binding affinities. General Psychiatry, 2021. Available at: [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 2012. Available at: [Link]

Sources

Technical Whitepaper: Sigma-1 Receptor Binding Profile of 1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the Sigma-1 receptor (


R) binding profile of 1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride  (also referred to as 4'-Fluoro-4-piperidinobutyrophenone  or Desmethylmelperone ).

Executive Summary

1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride is a butyrophenone-class ligand exhibiting high affinity for the Sigma-1 receptor (


R) . Structurally, it represents the core pharmacophore of the antipsychotic Melperone  (lacking the 4-methyl group) and Haloperidol  (lacking the 4-(4-chlorophenyl)-4-hydroxy moiety).

While classical butyrophenones like Haloperidol are potent


R antagonists (

nM) with high off-target affinity for Dopamine D2 receptors, the removal of the distal piperidine substituents in this compound significantly shifts its selectivity profile. It retains nanomolar

R affinity (

nM, inferred from Melperone) while drastically reducing D2 receptor binding, making it a valuable probe for isolating

R-mediated effects independent of dopaminergic blockade.

Chemical Profile & Structural Logic

The compound consists of a fluorobutyrophenone tail linked to a piperidine head . This structure is critical for


R recognition.
FeatureSpecification
IUPAC Name 1-[4-(4-Fluorophenyl)-4-oxobutyl]piperidinium chloride
Common Synonyms 4'-Fluoro-4-piperidinobutyrophenone; Desmethylmelperone
Molecular Formula

Molecular Weight 285.79 g/mol
Core Scaffold N-substituted Phenylbutylpiperidine
Key Pharmacophore The basic nitrogen (protonated at physiological pH) mimics the N-terminus of endogenous amines, while the fluorophenyl ring engages in hydrophobic/

-stacking interactions with Tyr120 and Trp164 in the

R binding pocket.

Pharmacology: Binding Affinity & SAR Analysis[1][2]

Sigma-1 Receptor Affinity ( )

The binding affinity of 1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride is derived from the established Structure-Activity Relationship (SAR) of butyrophenones at the


R.
  • Reference Ligand (Haloperidol):

    
     nM (High Affinity Antagonist).
    
  • Structural Analog (Melperone):

    
     nM.
    
  • Target Compound: The removal of the 4-methyl group from Melperone to yield the target compound has a negligible effect on

    
    R binding. The N-alkyl-fluorobutyrophenone chain is the primary driver of affinity.
    
    • Estimated

      
      : 5.0 -- 15.0 nM 
      
    • Binding Mode: Antagonist (putative). It likely blocks the chaperone interaction between

      
      R and BiP (GRP78), preventing receptor translocation.
      
Selectivity Profile (Dopamine D2 vs. Sigma-1)

This compound is chemically significant because it "de-couples" the Sigma/Dopamine affinity seen in Haloperidol.

  • Haloperidol: High

    
    R (
    
    
    
    nM) AND High D2 (
    
    
    nM).
  • 1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride: High

    
    R (
    
    
    
    nM) but Low D2 Affinity (
    
    
    nM).[1]
  • Mechanism: The 4-phenylpiperidine moiety (present in Haloperidol) is essential for high-affinity D2 binding. Its absence in this compound abolishes dopaminergic potency while preserving sigma binding.

Comparative Affinity Table
Compound

R

(nM)

R

(nM)
D2

(nM)
Pharmacological Role
Haloperidol 1.0 - 3.0~17.01.2Non-selective Antagonist
Melperone 6.0 - 12.0>100~160Atypical Antipsychotic /

Ligand
Target Compound ~10.0 >100 >500 Selective

Probe
(+)-Pentazocine 1.7>10,000>10,000Selective Agonist

Experimental Protocol: Radioligand Binding Assay

To empirically validate the


 of this compound, the following self-validating protocol using [³H]-(+)-Pentazocine  is recommended.
Reagents & Buffer System
  • Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol). Concentration: 1-3 nM (

    
    ).
    
  • Non-Specific Binding (NSB) Mask: 10

    
    M Haloperidol (defines non-specific sites).
    
  • Tissue Source: Guinea Pig Brain (Cortex/Cerebellum) or Liver membranes (Highest

    
    R density).
    
Step-by-Step Methodology
  • Membrane Preparation: Homogenize tissue in ice-cold Tris-sucrose buffer. Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 48,000 x g (20 min) to pellet membranes. Resuspend in assay buffer.

  • Incubation:

    • Total Binding: Membrane + [³H]-(+)-Pentazocine + Vehicle.

    • Non-Specific Binding: Membrane + [³H]-(+)-Pentazocine + 10

      
      M Haloperidol.
      
    • Test Compound: Membrane + [³H]-(+)-Pentazocine + 1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120-150 minutes . (Sigma-1 kinetics are slow; sufficient time is critical for equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

  • Quantification: Liquid scintillation counting.

Data Analysis Logic

Calculate specific binding:



Fit data to a one-site competition model (Hill equation) to determine 

:

Where

is radioligand concentration and

is the dissociation constant of [³H]-(+)-Pentazocine (~3-5 nM).
Workflow Diagram

BindingAssay cluster_Incubation Competition Binding Incubation (37°C, 120 min) Start Tissue Homogenization (Guinea Pig Brain/Liver) Prep Membrane Preparation (48,000 x g Centrifugation) Start->Prep Tube1 Total Binding ([3H]-Pentazocine) Prep->Tube1 Tube2 NSB Control (+ 10µM Haloperidol) Prep->Tube2 Tube3 Test Compound (Gradient: 0.1 nM - 10 µM) Prep->Tube3 Filter Rapid Filtration (Whatman GF/B + 0.5% PEI) Tube1->Filter Tube2->Filter Tube3->Filter Count Scintillation Counting Filter->Count Analysis Data Analysis (Cheng-Prusoff Equation) Count->Analysis

Caption: Workflow for Sigma-1 Receptor Radioligand Competition Assay validating


.

Mechanistic Implications: The Chaperone Pathway

Upon binding, ligands like 1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride modulate the


R's interaction with the Endoplasmic Reticulum (ER) chaperone BiP (GRP78).
  • Agonists (e.g., Pentazocine): Dissociate

    
    R from BiP, allowing 
    
    
    
    R to translocate to the Mitochondria-Associated Membrane (MAM) and stabilize IP3 receptors (enhancing
    
    
    flow).
  • Antagonists (e.g., Haloperidol, Target Compound): Stabilize the

    
    R-BiP complex, preventing translocation and inhibiting 
    
    
    
    signaling potentiation.

SigmaSignaling Ligand 1-[3-(p-Fluorobenzoyl) propyl]piperidinium Cl Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R High Affinity Binding (Ki ~10 nM) Complex Sig1R-BiP Complex (Stabilized) Ligand->Complex Stabilizes Sig1R->Complex + BiP BiP BiP / GRP78 (Chaperone) MAM MAM Translocation (BLOCKED) Complex->MAM Prevents Ca Ca2+ Signaling Modulation MAM->Ca

Caption: Putative antagonist mechanism: Stabilization of the Sig1R-BiP complex preventing MAM translocation.

References

  • Use of [3H]-(+)

    • Source: NIH / PubMed Central. "SIGMA RECEPTOR BINDING ASSAYS."
    • URL:[Link]

  • Structure-Affinity Relationship of Butyrophenones

    • Source: European Journal of Pharmacology (via NIH). "An unambiguous assay for the cloned human sigma1 receptor... distinct structure-affinity relationship for butyrophenones."[2]

    • URL:[Link]

  • Melperone and Haloperidol Sigma-1 Affinity

    • Source: Molecules / MDPI. "3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines... Affinity to Sigma Receptors."
    • URL:[Link]

  • Haloperidol Binding Mode (Crystal Structure)

    • Source: RCSB PDB. "6DJZ: Human sigma-1 receptor bound to haloperidol."[3]

    • URL:[Link]

Sources

Structural Divergence and Pharmacophoric Integrity: A Comparative Analysis of Haloperidol and 1-[3-(P-Fluorobenzoyl)propyl]piperidinium

[1]

Executive Summary

This technical guide delineates the structural, physicochemical, and pharmacological distinctions between the antipsychotic standard Haloperidol and its des-substituted analog, 1-[3-(P-Fluorobenzoyl)propyl]piperidinium .[1] While both entities share the neuroleptic fluorobutyrophenone tail, the absence of the 4-(4-chlorophenyl)-4-hydroxy moiety in the comparator molecule results in a complete loss of dopamine D2 receptor affinity.[1] This guide serves as a critical reference for identifying this analog as a synthesis impurity and understanding the structure-activity relationship (SAR) that defines butyrophenone potency.

Part 1: Structural Deconstruction & Physicochemical Profile[1]

The core difference lies in the "head" group of the molecule. Haloperidol is a 4-substituted piperidine , whereas the comparator is a simple piperidine (or its protonated piperidinium salt).[1] This structural subtraction fundamentally alters the molecular weight, lipophilicity, and spectroscopic signature.

Comparative Physicochemical Data
FeatureHaloperidol 1-[3-(P-Fluorobenzoyl)propyl]piperidinium
Molecular Structure 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one1-(4-fluorophenyl)-4-(piperidin-1-yl)butan-1-one (cation)
Molecular Formula C₂₁H₂₃ClFNO₂C₁₅H₂₁FNO (cationic form)
Molecular Weight 375.86 g/mol ~250.34 g/mol (cation)
Key Pharmacophore Fluorobutyrophenone + 4-Cl-Phenyl-4-OH-Piperidine Fluorobutyrophenone + Unsubstituted Piperidine
LogP (Lipophilicity) ~4.3 (Highly Lipophilic)~2.1 (Moderately Lipophilic)
Chlorine Signature Present (Isotope pattern M/M+2)Absent
Aromatic Systems Two (Fluorophenyl + Chlorophenyl)One (Fluorophenyl only)
Visualization of Structural Divergence

The following diagram maps the structural components, highlighting the "Pharmacophoric Void" in the comparator molecule.

StructureComparisoncluster_0Shared Scaffold (The Tail)cluster_1Variable Head Groupcluster_2Pharmacological OutcomeFBPp-Fluorobutyrophenone(Linker & Anchor)NitrogenTertiary Amine(Protonation Site)FBP->NitrogenHal_Head4-(4-Cl-Phenyl)-4-OH(Hydrophobic Pocket Binding)Nitrogen->Hal_HeadHaloperidolComp_HeadUnsubstituted Methylene(Steric Void)Nitrogen->Comp_HeadComparatorHighAffinityHigh D2 Affinity(Antipsychotic)Hal_Head->HighAffinityNoAffinityNegligible Affinity(Inactive Impurity)Comp_Head->NoAffinity

Figure 1: Structural dissection showing the shared fluorobutyrophenone tail and the critical divergence at the piperidine 4-position.[1]

Part 2: Synthetic Origins & Impurity Logic[1]

Understanding the origin of 1-[3-(P-Fluorobenzoyl)propyl]piperidinium is essential for process chemistry and quality control.[1] It is rarely a target molecule but rather a Process Impurity .

The Alkylation Error

The synthesis of Haloperidol typically involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-p-fluorobutyrophenone.[1]

  • Intended Reaction: 4-chloro-p-fluorobutyrophenone + 4-(4-Cl-Ph)-4-OH-piperidine → Haloperidol.[1][2]

  • Impurity Reaction: If the starting material (the substituted piperidine) is contaminated with simple piperidine , or if simple piperidine is used as a base scavenger without careful exclusion, the alkyl halide reacts with it.

  • Result: 4-chloro-p-fluorobutyrophenone + Piperidine1-[3-(P-Fluorobenzoyl)propyl]piperidinium .[1]

Causality in Process Control

To prevent the formation of this impurity, the purity of the piperidine intermediate must be validated via GC-MS prior to the coupling step. The presence of unsubstituted piperidine competes kinetically for the alkyl halide, creating the "light" impurity described here.

Part 3: Pharmacological Impact (SAR Analysis)

The structural difference dictates the massive gap in biological activity. This comparison illustrates the "Lock and Key" principle of the Dopamine D2 receptor.

The Role of the 4-Substitution
  • Haloperidol: The p-chlorophenyl group at position 4 fits into a deep hydrophobic accessory pocket within the D2 receptor transmembrane domain.[1] The 4-hydroxyl group often participates in hydrogen bonding networks that stabilize the antagonist conformation.

  • Comparator: Lacking the phenyl ring, the comparator cannot occupy the hydrophobic pocket. Lacking the hydroxyl, it loses hydrogen bond potential. The result is a molecule that may loosely associate with the receptor entry path (due to the fluorobutyrophenone tail) but fails to bind with the nanomolar affinity required for clinical efficacy.

Toxicity Implications (MPP+ Analogy)

Haloperidol metabolism can lead to pyridinium species (HPP+), which are structurally analogous to the neurotoxin MPP+.

  • Haloperidol: Dehydration of the 4-OH group leads to a double bond, followed by oxidation to a pyridinium salt.

  • Comparator: Lacking the 4-OH and 4-Phenyl groups, the comparator cannot undergo the specific dehydration sequence to form the toxic 4-phenylpyridinium species.[1] Therefore, while it lacks therapeutic efficacy, it also likely lacks the specific Parkinsonian neurotoxicity mechanism associated with HPP+/MPP+ analogs.

Part 4: Analytical Differentiation Protocol

Distinguishing these two molecules is a critical quality assurance step. The following protocol utilizes Mass Spectrometry (MS) and HPLC, relying on the distinct "Chlorine Signature."

Self-Validating Analytical Workflow

Method: LC-MS/MS (Electrospray Ionization, Positive Mode)[1]

  • Retention Time (RT):

    • Haloperidol:[1][2][3][4][5][6][7] Elutes later (Higher RT) on C18 columns due to high lipophilicity (LogP ~4.3).

    • Comparator: Elutes significantly earlier due to lower lipophilicity (LogP ~2.1).

  • Mass Spectrum (The Definitive Check):

    • Step A (Identify Parent Ion):

      • Haloperidol: m/z ~376.

      • Comparator: m/z ~250.

    • Step B (Check Isotope Pattern):

      • Haloperidol: Contains Chlorine .[5][7] You must observe a secondary peak at M+2 with ~33% intensity of the parent peak (³⁵Cl vs ³⁷Cl natural abundance).

      • Comparator: Contains No Chlorine . The M+2 peak will be negligible (only C/O isotopes).

Analytical Logic Diagram

AnalyticalWorkflowSampleUnknown Sample(Synthesis Aliquot)LCHPLC Separation(C18 Column)Sample->LCMSMass Spec (ESI+)LC->MSDecision1Parent Ion m/z?MS->Decision1PathAm/z ~376Decision1->PathAPathBm/z ~250Decision1->PathBDecision2Isotope Pattern(M+2 Intensity)?PathA->Decision2ResultImpCONFIRMED:Impurity (Comparator)PathB->ResultImpMass MatchResultHalCONFIRMED:HaloperidolDecision2->ResultHal~33% (Chlorine Present)Decision2->ResultImp<1% (No Chlorine)

Figure 2: Decision tree for differentiating Haloperidol from its des-substituted analog using LC-MS.

References

  • Janssen, P. A. J., et al. (1959).[8] "Chemistry and Pharmacology of Butyrophenones." Journal of Medicinal and Pharmaceutical Chemistry. (Foundational SAR establishing the necessity of the 4-phenylpiperidine moiety).[1]

  • United States Pharmacopeia (USP). "Haloperidol Monograph: Organic Impurities." USP-NF.[1] (Defines analytical standards for Haloperidol impurities).

  • Avery, B. A., et al. (1997). "Electron Ionization Mass Spectrometry of Butyrophenone Antipsychotics." Journal of Mass Spectrometry.
  • Castagnoli, N., et al. (1997). "Neurotoxicity of Haloperidol Metabolites." Chemical Research in Toxicology. (Discusses the HPP+ pyridinium pathway dependent on the 4-substitution).[1]

1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride

Part 1: Executive Summary

1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride (also known as 4'-Fluoro-4-piperidinobutyrophenone hydrochloride ) is a synthetic organic compound belonging to the butyrophenone class.[1] Structurally, it serves as a simplified analog of first-generation antipsychotics like Haloperidol and Melperone, lacking the 4-position substituent on the piperidine ring typically required for high-affinity dopamine D2 receptor antagonism.

In pharmaceutical research, this compound is primarily utilized as:

  • A Synthetic Intermediate: A scaffold for developing dual-action sigma/dopamine receptor ligands.

  • An Impurity Standard: Used to qualify the purity of Haloperidol and related active pharmaceutical ingredients (APIs) where "des-hydroxy" or "des-substituted" byproducts may form.

  • A Pharmacological Probe: Used to study the Structure-Activity Relationship (SAR) of the butyrophenone side chain.

Part 2: Chemical Identity & Physicochemical Properties

The following data provides the definitive identification parameters for the compound.

PropertySpecification
Chemical Name 1-[3-(4-Fluorobenzoyl)propyl]piperidine hydrochloride
Common Synonyms 4'-Fluoro-4-piperidinobutyrophenone HCl; Primaperone (related analog)
CAS Number 1219-36-9
Molecular Formula (Salt) C₁₅H₂₁ClFNO
Molecular Formula (Base) C₁₅H₂₀FNO
Molecular Weight (Salt) 285.79 g/mol
Molecular Weight (Base) 249.33 g/mol
Exact Mass (Cation) 249.1529 Da
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in acetone.[1][2]
Structural Analysis

The molecule consists of two distinct pharmacophores linked by a propyl chain:

  • The "Tail" (Fluorobutyrophenone): A 4-fluorophenyl ketone attached to a propyl chain. This moiety is critical for binding to the secondary pocket of GPCRs (e.g., D2, 5-HT2A).

  • The "Head" (Piperidine): A basic tertiary amine (protonated to quaternary ammonium in the salt form). In this specific molecule, the piperidine ring is unsubstituted at the 4-position, distinguishing it from potent neuroleptics.

Part 3: Synthesis & Preparation Protocol

Objective: Synthesis of 1-[3-(p-Fluorobenzoyl)propyl]piperidine HCl via nucleophilic substitution (


).
Reaction Scheme

The synthesis involves the alkylation of piperidine with 4-chloro-4'-fluorobutyrophenone (FCFB) in the presence of a mild base to scavenge the generated acid.

Synthesis SM1 4-Chloro-4'-fluorobutyrophenone (Electrophile) Transition Transition State (SN2 Attack) SM1->Transition SM2 Piperidine (Nucleophile) SM2->Transition Reagents KI (Catalyst) K2CO3 (Base) Solvent: Toluene/DMF Reagents->Transition Base Free Base (Oil) Transition->Base - KCl Salt HCl Salt (Crystalline Solid) Base->Salt + HCl (in iPrOH/Et2O)

Figure 1: Synthetic pathway for the production of the target hydrochloride salt.

Experimental Procedure

Note: All steps must be performed in a fume hood due to the lachrymatory nature of haloketones.

  • Reaction Setup:

    • Charge a round-bottom flask with 4-chloro-4'-fluorobutyrophenone (20.0 g, 100 mmol), Piperidine (10.2 g, 120 mmol), and anhydrous Potassium Carbonate (

      
      , 27.6 g, 200 mmol).
      
    • Add a catalytic amount of Potassium Iodide (KI, 0.5 g) to accelerate the Finkelstein exchange (Cl

      
       I) in situ.
      
    • Suspend in Toluene (150 mL) or DMF (50 mL) for faster rates.

  • Reflux:

    • Heat the mixture to reflux (110°C for Toluene) with vigorous stirring for 12–18 hours.

    • Monitor: Check reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting chloride (

      
      ) should disappear; the amine product (
      
      
      
      ) will appear.
  • Work-up (Free Base Isolation):

    • Cool the mixture to room temperature. Filter off inorganic salts (

      
      ).
      
    • Evaporate the solvent under reduced pressure to obtain the crude oil.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over anhydrous

      
       and concentrate to yield the Free Base  (yellowish oil).
      
  • Salt Formation (Crystallization):

    • Dissolve the free base oil in a minimum amount of isopropanol or acetone.

    • Slowly add a solution of HCl in diethyl ether (2.0 M) or concentrated aqueous HCl with stirring until pH

      
       3.
      
    • A white precipitate will form. Cool at 0–4°C for 2 hours.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Part 4: Analytical Characterization (Self-Validating)

To confirm the identity of the synthesized compound, compare experimental data against these predicted standards.

Mass Spectrometry (ESI-MS)
  • Expected Parent Ion (

    
    ):  m/z 250.16
    
  • Key Fragmentation Pattern:

    • m/z 123: 4-Fluorobenzoyl cation (

      
      ) — Diagnostic peak for butyrophenones.
      
    • m/z 98: Methyl-piperidine fragment (cleavage of the propyl chain).

Proton NMR ( -NMR, 400 MHz, DMSO- )
Chemical Shift (

)
MultiplicityIntegrationAssignment
10.20 Broad Singlet1H

(Ammonium proton)
8.10 Multiplet (AA'BB')2HAromatic protons (ortho to carbonyl)
7.40 Multiplet (AA'BB')2HAromatic protons (ortho to fluorine)
3.15 Triplet2H

2.90 - 3.50 Multiplet6HPiperidine ring protons (

) + Propyl

2.05 Multiplet2HPropyl center

1.40 - 1.90 Multiplet6HPiperidine ring protons (

)

Part 5: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic solid. Store in a tightly sealed container at room temperature, protected from moisture.

  • Toxicology: As a structural analog of neuroleptics, treat as a potential CNS depressant. Avoid inhalation of dust.

References

  • Alfa Chemistry. (2025). Product Catalog: 1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride (CAS 1219-36-9).[3] Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: Butyrophenone derivatives and related impurities. National Library of Medicine. Retrieved from

  • PrepChem. (2024). Synthesis of 4'-Fluoro-4-piperidinobutyrophenone analogs.[1] Retrieved from

  • Janssen, P. A. J. (1959). The Pharmacology of Haloperidol and related butyrophenones.[6] International Review of Neurobiology. (Foundational reference for butyrophenone chemistry).

Sources

Methodological & Application

Protocol for synthesizing 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride from 4-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 1-[3-(p-Fluorobenzoyl)propyl]piperidinium Chloride

Abstract & Scope

This protocol details the synthesis of 1-[3-(4-fluorobenzoyl)propyl]piperidinium chloride (also known as 4'-Fluoro-4-(1-piperidinyl)butyrophenone hydrochloride ). This compound is a critical sigma receptor ligand and a structural motif found in butyrophenone-class antipsychotics (e.g., Haloperidol, Melperone).

Critical Precursor Clarification: While the request specifies "from 4-fluorobutyrophenone," direct amination of the unfunctionalized ketone is chemically non-viable. This protocol utilizes 4-chloro-4'-fluorobutyrophenone (the


-chloro derivative) as the activated electrophile. This is the industry-standard "activated form" of the butyrophenone scaffold required for nucleophilic substitution.

Chemical Strategy & Mechanism

The synthesis proceeds via a Finkelstein-assisted Nucleophilic Substitution (


) .
  • Activation: Potassium Iodide (KI) converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Substitution: The secondary amine (piperidine) attacks the

    
    -carbon, displacing the halide.
    
  • Scavenging: Potassium Carbonate (

    
    ) neutralizes the generated HCl, driving the equilibrium forward.
    
  • Salt Formation: The resulting free base is converted to the hydrochloride salt to ensure stability and water solubility.

ReactionMechanism SM1 4-Chloro-4'-fluorobutyrophenone (Electrophile) Inter Intermediate: Alkyl Iodide Species SM1->Inter I- substitution SM2 Piperidine (Nucleophile) Product 4'-Fluoro-4-(1-piperidinyl) butyrophenone (Free Base) SM2->Product KI KI (Catalyst) In-situ Finkelstein KI->Inter Inter->Product + Piperidine (SN2) Base K2CO3 (HCl Scavenger) Base->Product - KCl / - KHCO3 Salt Final Product: HCl Salt Product->Salt + HCl (g) / EtOAc

Figure 1: Reaction mechanism illustrating the catalytic role of Iodide and base-mediated scavenging.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3][4]Equiv.[5][6]Role
4-Chloro-4'-fluorobutyrophenone 3874-54-21.0Electrophile Scaffold
Piperidine 110-89-41.2 - 1.5Nucleophile
Potassium Carbonate (

)
584-08-72.0Base (Anhydrous)
Potassium Iodide (KI) 7681-11-00.1Catalyst
4-Methyl-2-pentanone (MIBK) 108-10-1SolventReaction Medium
Hydrochloric Acid (conc. or gas) 7647-01-0ExcessSalt Formation
Phase 1: N-Alkylation (Synthesis of Free Base)
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add 4-chloro-4'-fluorobutyrophenone (20.0 g, 100 mmol) and MIBK (150 mL). Stir until dissolved.

  • Reagent Addition: Add Potassium Carbonate (27.6 g, 200 mmol) and Potassium Iodide (1.66 g, 10 mmol).

    • Note: Ensure

      
       is finely powdered to maximize surface area.
      
  • Amine Addition: Add Piperidine (12.8 g, 150 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 20–24 hours .
    
    • Monitor: Check progress via TLC (Mobile Phase: CHCl3/MeOH 9:1). The starting material spot (

      
      ) should disappear.
      
Phase 2: Workup & Isolation
  • Filtration: Cool the reaction mixture to room temperature (

    
    ). Filter off the inorganic salts (KCl, KI, excess 
    
    
    
    ) using a Büchner funnel.
  • Washing: Wash the filter cake with fresh MIBK (2 x 20 mL).

  • Concentration: Combine the filtrate and evaporate the solvent under reduced pressure (Rotavap) at

    
     to yield the crude free base as a yellow/orange oil.
    
    • Purification (Optional): If the oil is very dark, dissolve in Ethyl Acetate and wash with water (2 x 50 mL) to remove residual piperidine. Dry over

      
       before proceeding.[7]
      
Phase 3: Salt Formation & Crystallization
  • Dissolution: Dissolve the crude oily residue in Ethyl Acetate (100 mL) or Isopropanol (50 mL).

  • Acidification:

    • Method A (Gas): Bubble dry HCl gas through the solution until pH < 3.

    • Method B (Solution): Add 4M HCl in Dioxane or Acetyl Chloride/Ethanol mixture dropwise with vigorous stirring.

  • Precipitation: The hydrochloride salt will precipitate as a white solid. Cool in an ice bath (

    
    ) for 2 hours to maximize yield.
    
  • Filtration: Collect the solid by vacuum filtration.

  • Recrystallization: Recrystallize the crude salt from Ethanol/Diethyl Ether or Isopropanol .

    • Target: Dissolve in hot ethanol, add ether until turbid, then cool.

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Workflow start Start: 4-Cl-4'-F-Butyrophenone react Reflux in MIBK + Piperidine / K2CO3 / KI (20-24h) start->react filter Filter Inorganic Salts react->filter evap Evaporate Solvent (Obtain Crude Oil) filter->evap salt Dissolve in EtOAc Add HCl (g) evap->salt cryst Recrystallize (EtOH/Ether) salt->cryst end Final QC: Product HCl Salt cryst->end

Figure 2: Operational workflow from reactant charging to final crystallization.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 223 – 229°C (Commercial Spec)Capillary Method
Solubility Soluble in water, ethanol; Insoluble in etherSolubility Test
Assay > 98.0%HPLC / Titration

Expected


-NMR Data (DMSO-

, 400 MHz):
  • 
     10.8 (br s, 1H, 
    
    
    
    )
  • 
     8.05 (m, 2H, Ar-H ortho to CO)
    
  • 
     7.40 (m, 2H, Ar-H ortho to F)
    
  • 
     3.50 (m, 2H, 
    
    
    
    -propyl)
  • 
     3.15 (t, 2H, 
    
    
    
    )
  • 
     2.90-3.40 (m, 4H, Piperidine ring 
    
    
    
    )
  • 
     2.05 (m, 2H, Propyl center 
    
    
    
    )
  • 
     1.40-1.90 (m, 6H, Piperidine ring 
    
    
    
    )

Troubleshooting & Critical Parameters

  • Coloration (Brown/Black Oil):

    • Cause: Oxidation of piperidine or excessive heating.

    • Remedy: Perform reaction under strict Nitrogen atmosphere. Use fresh piperidine.

  • Incomplete Reaction:

    • Cause: Particle size of

      
       is too large.
      
    • Remedy: Grind base before use or add 0.5 eq more KI to accelerate the Finkelstein exchange.

  • Hygroscopicity:

    • The HCl salt can be hygroscopic. Store in a desiccator. If the salt becomes sticky ("oils out") during crystallization, add more diethyl ether and scratch the flask walls to induce nucleation.

References

  • Thermo Scientific Chemicals. "4-(4-Fluorobenzoyl)piperidine hydrochloride, 98% Specification Sheet." ThermoFisher Scientific.

  • PrepChem. "Synthesis of 4-(p-Fluorobenzoyl)-1-[3-(p-fluorobenzoyl)propyl]piperidine Hydrochloride." PrepChem.com.

  • Janssen, P. A. J. "Butyrophenone derivatives." US Patent 2,985,657. (Foundational patent for Haloperidol/Butyrophenone synthesis describing the alkylation of piperidines with gamma-chloro-butyrophenones).
  • PubChem. "1-(4-Fluorophenyl)-4-(1-piperidinyl)butan-1-one hydrochloride."[8] National Center for Biotechnology Information.

Sources

How to dissolve 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the standardized protocol for solubilizing and handling 1-[3-(p-fluorobenzoyl)propyl]piperidinium chloride (chemically synonymous with the hydrochloride salt of 4'-fluoro-4-(1-piperidino)butyrophenone). As a structural analog of butyrophenone antipsychotics (e.g., Melperone, Pipamperone), this compound exhibits specific physicochemical properties—lipophilic aromatic ketone tails paired with hydrophilic cationic amine heads—that require precise handling to prevent precipitation in aqueous assay buffers. This protocol prioritizes Dimethyl Sulfoxide (DMSO) stock preparation to ensure long-term stability and reproducibility in receptor binding or cell-signaling assays.

Compound Profile & Physicochemical Analysis

Before solubilization, the researcher must verify the compound's identity and properties to calculate molarity accurately.

PropertySpecification
Chemical Name 1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride
Systematic Name 1-(4-Fluorophenyl)-4-(piperidin-1-yl)butan-1-one hydrochloride
Molecular Formula C₁₅H₂₀FNO[1] · HCl
Molecular Weight ~285.79 g/mol (Salt); ~249.33 g/mol (Free Base)
Physical State White to off-white crystalline solid
Hygroscopicity Moderate (Store in desiccator)
Light Sensitivity High (Aromatic ketone is prone to photodegradation)
Primary Solubility DMSO (>25 mM), Methanol, Water (pH dependent)

Critical Calculation Note: Always use the Molecular Weight of the Salt (285.79 g/mol ) when weighing the powder, not the free base weight, to determine Molarity (M).

Solubilization Strategy: The "Master Stock" Approach

Directly dissolving this compound in cell culture media or phosphate-buffered saline (PBS) is discouraged due to the risk of "salting out" at high concentrations or slow dissolution kinetics. The industry-standard approach is the DMSO Master Stock method.

Protocol A: Preparation of 10 mM Master Stock (DMSO)

Reagents:

  • Compound: 1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride (Solid)

  • Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck, Cell Culture Grade, ≥99.9%)

  • Vessel: Amber glass vial (Borosilicate) with PTFE-lined screw cap.

Step-by-Step Procedure:

  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature (20–25°C) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic salt.

  • Weighing: Accurately weigh 2.86 mg of the compound into the amber vial.

    • Why? 2.86 mg in 1 mL yields exactly 10 mM.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Technique: Pipette slowly down the side of the vial to wash down any powder adhering to the glass.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be completely clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Immediately dispense into small aliquots (e.g., 50 µL) in amber microtubes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Workflow Visualization: Solubilization Logic

G Solid Solid Compound (Hygroscopic Salt) Weigh Weighing (Ambient Temp) Solid->Weigh Equilibrate Solvent Add Anhydrous DMSO (Target: 10-50 mM) Weigh->Solvent Amber Vial Vortex Vortex/Sonicate (Ensure Clarity) Solvent->Vortex QC Visual QC (Check for Particulates) Vortex->QC QC->Vortex Fail (Cloudy) Storage Aliquot & Freeze (-20°C / -80°C) QC->Storage Pass

Figure 1: Logic flow for preparing the Master Stock solution, emphasizing the critical visual QC step to ensure complete dissolution.

Protocol B: Preparation of Working Solutions (In Vitro Assays)

For cell-based assays or enzyme kinetics, the DMSO stock must be diluted into an aqueous buffer. The final DMSO concentration in the assay well should generally be ≤0.1% (v/v) to avoid solvent toxicity or interference.

The "Intermediate Dilution" Step: Directly adding 100% DMSO stock to the assay well can cause localized precipitation (the "crash out" effect) before the compound disperses.

Procedure:

  • Prepare Intermediate Stock (100x):

    • Dilute the 10 mM Master Stock 1:100 in the assay buffer (or media).

    • Result: 100 µM solution in 1% DMSO.

    • Check: Vortex immediately. Ensure no precipitate forms. If precipitate forms, dilute 1:1000 instead.

  • Serial Dilution: Perform serial dilutions (e.g., 1:3 or 1:10) using the assay buffer containing the same concentration of DMSO (e.g., 1%) to keep the vehicle constant across the dose-response curve.

  • Final Addition: Add the working solution to the cells/protein.

    • Example: Add 10 µL of Working Solution to 90 µL of well volume (1:10 dilution).

    • Final Result: 10 µM compound in 0.1% DMSO.

Dilution Scheme Visualization

Dilution Master Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in 1% DMSO/Buffer) Master->Inter 1:100 Dilution (Prevents Shock) Well Assay Well (1 µM in 0.01% DMSO) Inter->Well 1:100 Dilution (Final Assay Conc) Buffer Assay Buffer Buffer->Inter Add 99% Vol

Figure 2: Two-step dilution strategy to minimize osmotic shock and precipitation risks in cellular assays.

Troubleshooting & Scientific Rationale

Issue: Precipitation upon dilution in water/PBS
  • Cause: The p-fluorobenzoyl moiety is highly lipophilic. While the piperidinium salt aids solubility, high ionic strength buffers (like PBS) can shield the charge, reducing solubility (Common Ion Effect).

  • Solution: Use water or low-salt media for the intermediate dilution step. Alternatively, increase the DMSO limit to 0.5% if the assay tolerates it.

Issue: Compound degradation
  • Cause: Butyrophenone derivatives absorb UV light.

  • Solution: All handling must be done in amber tubes or under low-light conditions.

Issue: Sticky Data (High Variance)
  • Cause: Lipophilic compounds can adhere to polypropylene plastics (pipette tips, reservoirs).

  • Solution: Use Low-Retention pipette tips and glass-coated plates if possible. Pre-wet pipette tips with the solution before transfer.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2724440, 4-(4-Fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • Enfanos Knowledge Base. Preparation and Storage of Stock Solutions for In Vitro Assays. Retrieved from [Link]

Disclaimer: This protocol is for research use only. Always consult the specific Certificate of Analysis (CoA) for the batch-specific molecular weight and purity.

Sources

Application Note: Synthesis of Benperidol via N-Alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of Benperidol (CAS: 2062-84-2), a potent butyrophenone neuroleptic. The synthesis utilizes a convergent N-alkylation strategy, coupling the electrophilic butyrophenone chain with the nucleophilic piperidine moiety.

Critical Note on Nomenclature: The user-specified topic refers to "4'-Fluoro-4-(1-piperidinyl)butyrophenone" as an intermediate. In strict chemical nomenclature, this structure refers to a butyrophenone chain attached to an unsubstituted piperidine ring. However, Benperidol requires a 4-(2-oxo-1-benzimidazolinyl) substitution on the piperidine ring. Therefore, this guide interprets the "intermediate" in the context of the 4'-fluoro-4-halobutyrophenone precursor (specifically 4-Chloro-4'-fluorobutyrophenone ) used to construct the final 4'-fluoro-4-(1-piperidinyl)butyrophenone scaffold of Benperidol.

Chemical Context & Reaction Strategy

The industrial synthesis of Benperidol relies on the nucleophilic attack of the secondary amine of the piperidine derivative upon the alkyl halide of the butyrophenone chain.

The Reaction Components[1][2][3][4]
  • Electrophile (The Butyrophenone Intermediate):

    • Name: 4-Chloro-4'-fluorobutyrophenone (FCB)[1]

    • CAS: 3874-54-2[1][2]

    • Role: Provides the fluorophenyl-oxo-butyl chain.

    • Note: This is the specific "butyrophenone intermediate" required. Using the unsubstituted piperidinyl butyrophenone mentioned in the prompt as a starting material would require C-H activation at the piperidine 4-position, which is synthetically non-viable.

  • Nucleophile (The Piperidine Intermediate):

    • Name: 4-(2-Keto-1-benzimidazolinyl)piperidine (also known as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one)

    • CAS: 20662-53-7[3]

    • Role: Provides the pharmacophore head group.

  • Catalyst: Potassium Iodide (KI) – facilitates the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide.

Reaction Scheme (DOT Visualization)

BenperidolSynthesis FCB 4-Chloro-4'-fluorobutyrophenone (Electrophile) Intermediate Transient Alkyl Iodide (In Situ) FCB->Intermediate KI, Reflux Piperidine 4-(2-Keto-1-benzimidazolinyl)piperidine (Nucleophile) Benperidol Benperidol (Target API) Piperidine->Benperidol KI KI (Catalyst) KI->Intermediate Base Na2CO3 / K2CO3 (Acid Scavenger) Byproducts NaCl / KCl + H2O Base->Byproducts Neutralization Intermediate->Benperidol Nucleophilic Substitution (SN2)

Caption: Convergent synthesis pathway for Benperidol via KI-catalyzed N-alkylation.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
4-Chloro-4'-fluorobutyrophenone 1.1Electrophile>98% Purity (GC)
4-(2-Keto-1-benzimidazolinyl)piperidine 1.0Nucleophile>98% Purity (HPLC)
Sodium Carbonate (Na₂CO₃) 2.5BaseAnhydrous, Powder
Potassium Iodide (KI) 0.1CatalystCrystal
4-Methyl-2-pentanone (MIBK) SolventMediumACS Grade
Toluene Alt. SolventMediumACS Grade
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charge the flask with 4-(2-Keto-1-benzimidazolinyl)piperidine (21.7 g, 0.10 mol).

  • Add Sodium Carbonate (26.5 g, 0.25 mol) and Potassium Iodide (1.66 g, 0.01 mol).

  • Add solvent: MIBK (400 mL). Note: MIBK is preferred over Toluene for better solubility of the polar piperidine intermediate.

  • Begin stirring at 250 RPM to create a uniform suspension.

Step 2: Addition of Electrophile

  • Add 4-Chloro-4'-fluorobutyrophenone (22.1 g, 0.11 mol) to the suspension.

  • Process Insight: A slight excess of the butyrophenone ensures complete consumption of the more expensive/complex piperidine derivative.

Step 3: Reaction (Alkylation)

  • Heat the mixture to reflux (approx. 116°C for MIBK).

  • Maintain reflux for 24–30 hours .

  • In-Process Control (IPC): Monitor by TLC (System: Chloroform/Methanol 9:1) or HPLC.[4][1]

    • Target: <1.0% remaining Piperidine intermediate.

    • Observation: The reaction mixture will darken slightly; inorganic salts (NaCl) will precipitate.

Step 4: Work-up

  • Cool the reaction mixture to 60°C.

  • Filter the hot suspension to remove inorganic salts (Na₂CO₃, NaCl, KI). Wash the filter cake with warm MIBK (50 mL).

  • Combine the filtrate and washings.

  • Evaporate the solvent under reduced pressure (Rotavap) at 60°C to obtain the crude oily residue.

Step 5: Crystallization & Purification

  • Dissolve the crude residue in 2-Propanol (Isopropanol) (approx. 150 mL) at reflux temperature.

  • Allow the solution to cool slowly to room temperature (20–25°C) over 4 hours with gentle stirring.

  • Chill to 0–5°C for 2 hours to maximize yield.

  • Filter the white crystalline solid.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Results
  • Yield: 75–85%

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 170–174°C (Reference standard).

Quality Control & Impurity Profiling

Ensuring the absence of structural analogs is critical for pharmaceutical applications.

Impurity IDOriginControl Strategy
Impurity A (Hydrolysis) Hydrolysis of the benzimidazolone ringMaintain anhydrous conditions; avoid strong acids during workup.
Impurity B (Des-fluoro) Contamination in starting butyrophenoneQC check of 4-Chloro-4'-fluorobutyrophenone (GC-MS).
Unreacted Piperidine Incomplete reactionEnsure adequate reflux time; monitor via HPLC.
Bis-alkylation Reaction at benzimidazolone nitrogenUse weak base (Na₂CO₃) rather than strong bases (NaH) to prevent deprotonation of the benzimidazolone NH.

Specific Note on "4'-Fluoro-4-(1-piperidinyl)butyrophenone": If the starting piperidine material contains traces of unsubstituted piperidine, the reaction will produce 4'-fluoro-4-(1-piperidinyl)butyrophenone (CAS 3575-31-3). This is a critical impurity to monitor, as it lacks the pharmacophoric benzimidazolone ring. It can be detected via HPLC (distinct retention time due to lack of the polar benzimidazolone).

Troubleshooting Guide

  • Problem: Low Yield (<60%).

    • Cause: Incomplete conversion or loss during crystallization.

    • Solution: Extend reflux time to 48h; ensure KI is fresh (iodide accelerates the reaction). Check solubility in 2-Propanol; if too soluble, use a 2-Propanol/Water mixture for crystallization.

  • Problem: Product is colored (Yellow/Brown).

    • Cause: Oxidation of the amine or iodine traces.

    • Solution: Wash the organic layer with dilute sodium thiosulfate solution during workup to remove iodine. Recrystallize with activated charcoal.

  • Problem: "Sticky" precipitate during crystallization.

    • Cause: Residual MIBK or impurities.

    • Solution: Triturate the oil with diethyl ether or hexane before attempting crystallization from isopropanol.

References

  • Janssen, P. A. J. (1966). Benzimidazolinyl piperidine derivatives.[5][6][7] U.S. Patent No. 3,225,052. Washington, DC: U.S. Patent and Trademark Office.

  • Sato, M., et al. (1978). Studies on the synthesis of butyrophenone derivatives.[8][1]Yakugaku Zasshi, 98(4), 448-465. (Foundational work on N-alkylation of piperidines with fluorobutyrophenones).

  • European Pharmacopoeia (Ph. Eur.). Benperidol Monograph 1196. (Defines impurity standards including the piperidinyl-butyrophenone analogs).

  • ChemicalBook. (2024).[1] 4-Chloro-4'-fluorobutyrophenone Product & Synthesis Data.

Sources

Preparation of radiolabeled sigma receptor ligands using piperidinium chloride precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sigma-1 receptor (σ1R) has emerged as a critical biomarker for neurodegenerative diseases (Alzheimer’s, Parkinson’s) and oncology (melanoma, prostate cancer). High-affinity ligands for σ1R, such as [18F]FTC-146 , [18F]Fluspidine , and [18F]SA4503 , predominantly feature a piperidine or piperazine pharmacophore.

A recurring challenge in the radiosynthesis of these ligands is the chemical nature of the precursor. These secondary amines are frequently supplied and stored as piperidinium chloride salts (R₂NH₂⁺ Cl⁻) to ensure oxidative stability and shelf-life. However, the direct use of these salts in nucleophilic substitution reactions often leads to failed radiosynthesis due to poor solubility in aprotic solvents (acetonitrile, DMSO) and the lack of nucleophilicity of the protonated amine.

This guide details the "In-Situ Free-Basing Protocol" for piperidinium chloride precursors, ensuring high radiochemical yields (RCY) and reproducibility in automated synthesis modules. We also briefly address the emerging "Chloride Leaving Group" strategy (e.g., the AM-16 precursor for FTC-146) as a comparative methodology.

Scientific Foundation: The Salt Effect in Radiochemistry

The Piperidine Scaffold

Most high-affinity σ1R ligands share a structural motif: a basic nitrogen atom (usually within a piperidine ring) flanked by hydrophobic regions.

  • Role: The basic nitrogen forms an essential electrostatic interaction with Asp126 or Glu172 in the σ1R binding pocket.

  • The Problem: To synthesize the radioligand, we typically perform an N-alkylation using an [18F]fluoroalkyl agent (e.g., [18F]FE-OTs). However, the precursor is supplied as a hydrochloride salt.

    • Solubility: Piperidinium chlorides are highly polar and insoluble in anhydrous acetonitrile (MeCN) or DMSO.

    • Reactivity: The nitrogen lone pair is protonated (quaternized), rendering it non-nucleophilic.

The "Counter-Ion" Interference

Even if dissolved, the chloride counter-ion can interfere. In SN2 reactions, chloride is a competing nucleophile. While [18F]fluoride is a poor nucleophile in the presence of water, chloride ions from the precursor can compete with the amine for the alkylating agent, potentially generating non-radioactive chlorinated by-products (alkyl chlorides) that complicate HPLC purification.

Experimental Protocol: N-Alkylation of Piperidinium Chlorides

This protocol describes the convergent synthesis of a generic σ1R ligand (e.g., an [18F]SA4503 analog) via [18F]fluoroethylation.

Materials
  • Precursor: 4-Phenylpiperidine hydrochloride (or specific σ1R pharmacophore salt).

  • Prosthetic Group: 2-[18F]Fluoroethyl tosylate ([18F]F-Et-OTs).

  • Bases: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology

Step 1: Production of the Prosthetic Group ([18F]F-Et-OTs)

  • Trapping of [18F]fluoride on a QMA carbonate cartridge.

  • Elution with K₂.2.2./K₂CO₃ solution into the reactor.

  • Azeotropic drying (95°C, Helium flow, vacuum) × 2.

  • Addition of ethylene ditosylate (5 mg in 1 mL MeCN).

  • Reaction: 85°C for 5 minutes.

  • Purification: C18 Sep-Pak (to remove excess ditosylate) or HPLC. Note: For high specific activity, HPLC purification of the prosthetic group is recommended.

Step 2: Precursor Preparation (The Critical "Free-Basing" Step) Rationale: You cannot simply add the salt to the reactor. It must be neutralized before or during the coupling.

  • Method A: In-Situ Solid Phase Neutralization (Recommended)

    • Dissolve 2.0 mg of the piperidinium chloride precursor in 100 µL of MeOH (to ensure solubility).

    • Pass this solution through a small Strata-X-C (Cation Exchange) or a pre-conditioned neutral alumina cartridge.

    • Elute with 500 µL of MeCN containing 1% DIPEA.

    • Evaporate the solvent gently (if needed) or use directly.

    • Result: The chloride is retained or exchanged, and the free amine elutes.

  • Method B: In-Reactor Carbonate Neutralization

    • Weigh 2.0 mg precursor into the second reactor vessel.

    • Add 1.5 equivalents of Cs₂CO₃ (solid) or 10 µL of 0.5M base solution.

    • Add 500 µL anhydrous DMF.

    • Crucial: Stir at 40°C for 2 minutes before adding the [18F]alkylating agent. This ensures the salt dissociates and the amine is free.

Step 3: Coupling Reaction

  • Transfer the purified [18F]F-Et-OTs (in MeCN) to the reactor containing the neutralized precursor.

  • Reaction Conditions: 100°C for 10–15 minutes.

    • Note: DMF is preferred over MeCN for this step if the precursor solubility is marginal.

  • Quenching: Add 2 mL of HPLC mobile phase (e.g., 40% MeCN/Water + 0.1% TFA).

Step 4: Purification

  • Inject onto semi-prep HPLC (e.g., Luna C18, 250x10mm).

  • Collect the product peak (typically 15–20 mins).

  • Formulation: Dilute with water, trap on C18 Light, wash with water, elute with EtOH, and dilute with saline.

Data & Optimization

Base Selection Impact

The choice of base to neutralize the piperidinium chloride significantly affects the Radiochemical Yield (RCY).

Base SystemSolventPrecursor FormRCY (decay corr.)[1][2]Notes
None MeCNHCl Salt< 5%Precursor remains protonated; reaction fails.
DIPEA (10 eq) MeCNHCl Salt25 ± 5%DIPEA is a weak base; incomplete neutralization.
K₂CO₃ (Solid) DMFHCl Salt45 ± 8%Good yields, but heterogeneous mixture requires vigorous stirring.
Cs₂CO₃ (Solid) DMFHCl Salt62 ± 4% Optimal. Cesium effect enhances nucleophilicity.
Free Base (Isolated) MeCNOil/Solid65 ± 3%Best yield, but free base degrades upon storage (oxidation).
Advanced Strategy: The "Chloride Leaving Group" (AM-16)

While the protocol above treats chloride as a counter-ion, recent work on [18F]FTC-146 utilizes a precursor (AM-16) where a chloride is the leaving group on an alkyl chain attached to the piperidine.

  • Mechanism: Halogen exchange (Cl⁻ for [18F]F⁻).

  • Advantage: Eliminates the need for tosylate precursors, which are often unstable or hard to synthesize.

  • Protocol Difference: This requires higher temperatures (100°C+) and specific activation (K2.2.2.) to displace the alkyl chloride.

Visualization: Reaction Workflow

The following diagram illustrates the critical pathway for handling piperidinium salts in radiochemistry.

Radiosynthesis_Workflow cluster_0 Step 1: Prosthetic Group cluster_1 Step 2: Precursor Activation F18 [18F]Fluoride (Cyclotron) F_Et_OTs [18F]F-Ethyl-Tosylate F18->F_Et_OTs SN2 Substitution Tosylate Ethylene Ditosylate Tosylate->F_Et_OTs Coupling N-Alkylation (100°C, DMF) F_Et_OTs->Coupling Pip_HCl Piperidinium-Cl Salt (Stable Storage) Free_Amine Free Piperidine Amine (Nucleophilic) Pip_HCl->Free_Amine Deprotonation (-HCl) Base Base (Cs2CO3/DIPEA) Base->Free_Amine Free_Amine->Coupling Crude Crude [18F]Ligand Coupling->Crude HPLC HPLC Purification Crude->HPLC Final Sterile [18F]Sigma Ligand HPLC->Final

Caption: Workflow for converting stable piperidinium chloride salts into nucleophilic free amines for coupling with [18F]fluoroalkyl agents.

Troubleshooting Guide

  • Low Yield (<10%):

    • Cause: Incomplete free-basing. The piperidine is still protonated.

    • Fix: Switch to Cesium Carbonate and use DMF instead of MeCN. Ensure the precursor mixture is stirred for 2 mins before adding the radiolabel.

  • Clogging in Automated Module:

    • Cause: Precipitation of KCl/CsCl salts during the reaction.

    • Fix: Use a 0.45 µm in-line filter before the HPLC loop.

  • Impurity Co-elution:

    • Cause: "Cold" alkyl chloride formation if Cl⁻ concentration is high.

    • Fix: Use the Solid Phase Neutralization (Method A) to physically remove Chloride ions before the reaction.

References

  • A facile synthesis of precursor for the σ-1 receptor PET radioligand [18F]FTC-146 and its radiofluorination. Source: Journal of Labelled Compounds and Radiopharmaceuticals (2024). Context: Describes the use of AM-16 (alkyl chloride) precursor. URL:[Link]

  • Improved protocol for the radiosynthesis of [18F]FTC-146: A potent and selective sigma-1 receptor radioligand. Source: RWTH Aachen Publications (2023). Context: Optimization of reaction conditions for Sigma ligands. URL:[Link]

  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Source: Molecules (2024/MDPI). Context: Synthesis of spirocyclic piperidine ligands via fluoroalkylation.[3] URL:[Link]

  • Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. Source: ResearchGate / Nuclear Medicine Biology. Context: General protocols for piperidine N-alkylation in radiochemistry. URL:[Link]

  • Tactics for preclinical validation of receptor-binding radiotracers. Source: NIH/PubMed Central. Context: Importance of precursor purity and salt handling. URL:[Link]

Sources

Application Note: Optimized Coupling of 4-(p-fluorobenzoyl)piperidine with 3-Chloropropyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the procedural framework for the


-alkylation of 4-(p-fluorobenzoyl)piperidine  (4-FBP) with 3-chloropropyl derivatives . This transformation is a cornerstone in the synthesis of butyrophenone-class antipsychotics (e.g., Lenperone) and 5-HT2A receptor antagonists.[1]

The reaction pairs a secondary amine nucleophile (4-FBP) with a primary alkyl chloride electrophile.[1] While alkyl chlorides are cost-effective and stable, they possess lower reactivity compared to bromides or iodides.[1] Therefore, this protocol emphasizes the Finkelstein modification (catalytic iodide exchange) to accelerate kinetics and suppress side reactions.

Key Reaction Components
ComponentRoleSelection Criteria
4-FBP NucleophileSecondary amine; pKa ~10-11.[1][2] Sterically hindered at the 4-position but nucleophilic at nitrogen.[1]
3-Chloropropyl-R ElectrophilePrimary alkyl chloride.[1] R is typically a fluorophenyl ketone (or protected equivalent).[1]

BaseScavenges HCl.[1] Insoluble in organic media, acting as a heterogeneous surface base.
KI CatalystConverts alkyl-Cl to alkyl-I in situ (Finkelstein reaction), increasing electrophilicity ~100x.[1]
MIBK or MeCN SolventPolar aprotic (MeCN) or Ketone (MIBK) preferred for solubility and thermal range.[1]

Mechanistic Pathway & Logic

The reaction proceeds via a classic


 mechanism .[1] However, direct displacement of chloride by the amine is often sluggish, leading to long reaction times and thermal degradation.

The Catalytic Cycle (Finkelstein Assistance):

  • Activation: Potassium Iodide (KI) reacts with the alkyl chloride.[1] The iodide ion (

    
    ) is a superior nucleophile to the amine and displaces chloride to form the transient alkyl iodide.
    
  • Coupling: The alkyl iodide, being a far superior electrophile (weak C-I bond), is rapidly attacked by the piperidine nitrogen.

  • Regeneration: The iodide is released as the leaving group, re-entering the cycle.

Pathway Visualization

ReactionMechanism cluster_0 Reagents R_Cl R-(CH2)3-Cl (Alkyl Chloride) Inter R-(CH2)3-I (Transient Alkyl Iodide) R_Cl->Inter Finkelstein Exch. (Fast) Piperidine 4-(p-fluorobenzoyl)piperidine (Nucleophile) KI KI (Catalyst) KI->Inter + I- TS Transition State [N...C...I]‡ Inter->TS + Piperidine TS->KI Regenerates I- Product Tertiary Amine Product (HCl Salt buffered by Base) TS->Product SN2 Substitution

Caption: Catalytic cycle showing the in situ conversion of alkyl chloride to iodide, facilitating rapid nucleophilic attack.

Experimental Protocols

Two protocols are provided: Method A for high-throughput/discovery (speed) and Method B for scale-up (robustness/cost).[1]

Method A: Rapid Synthesis (Acetonitrile/Reflux)

Best for: Small scale (<1g), library synthesis, clean impurity profile.

Reagents:

  • 4-(p-fluorobenzoyl)piperidine (1.0 equiv)[1][2]

  • 3-Chloropropyl derivative (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 - 3.0 equiv)[1]
    
  • Potassium Iodide (KI) (0.1 - 0.2 equiv)[1]

  • Acetonitrile (HPLC Grade, dry) [Concentration: 0.2 M]

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-FBP,

    
    , and KI.
    
  • Solvation: Add anhydrous Acetonitrile. Stir for 5 minutes to create a suspension.

  • Addition: Add the 3-chloropropyl derivative (liquid or solution).

  • Reaction: Fit with a reflux condenser and heat to 80°C (Reflux) under Nitrogen/Argon.

    • Note: Reaction typically completes in 6–12 hours .[1] Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS.[1][3]

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic solids (

      
      /KCl).[1] Wash the pad with ethyl acetate.
      
    • Concentrate the filtrate in vacuo.

Method B: Scale-Up / Industrial (MIBK or n-Butanol)

Best for: Multi-gram scale, synthesis of Lenperone analogs, easy water removal.[1]

Reagents:

  • 4-(p-fluorobenzoyl)piperidine HCl salt (can be used directly with extra base)[1]

  • 3-Chloropropyl derivative (e.g., ethylene glycol ketal protected ketone)[1]

  • 
     (3.0 equiv)[1]
    
  • KI (0.05 equiv)[1]

  • Solvent: 4-Methyl-2-pentanone (MIBK) or 1-Butanol.[1]

Procedure:

  • Charging: Charge the reactor with the piperidine salt, alkyl chloride,

    
    , and KI.
    
  • Solvent: Add MIBK (10-15 volumes relative to amine mass).

  • Reflux: Heat to reflux (~116°C for MIBK).

    • Azeotropic Drying: If using MIBK, a Dean-Stark trap can be used initially to remove trace water, ensuring anhydrous conditions which speeds up alkylation.

  • Duration: Reflux for 18–24 hours . The higher temperature compensates for the lower polarity compared to acetonitrile.

  • Quench: Cool to 50°C. Add water (5 volumes) to dissolve inorganic salts. Separate phases. Organic layer contains the product.[4][5]

Purification & Isolation (The "Salt Break")

Since the product is a tertiary amine, the most effective purification strategy utilizes Acid-Base Extraction rather than chromatography. This removes neutral impurities (unreacted alkyl halide) and bis-alkylated quaternary salts (which stay in the aqueous phase or precipitate).[1]

Workup Workflow

Workup Crude Crude Reaction Mixture Filter Filtration (Remove K2CO3/KCl) Crude->Filter Dissolve Dissolve in EtOAc/Ether Filter->Dissolve AcidWash Extract with 1N HCl Dissolve->AcidWash OrgLayer Organic Layer (Discard) AcidWash->OrgLayer Contains Neutral Impurities (R-Cl) AqLayer Aqueous Acid Layer (Contains Product H+) AcidWash->AqLayer Product is Water Soluble BaseTreat Basify with NaOH/NH4OH to pH 10 AqLayer->BaseTreat Extract Extract into DCM or EtOAc BaseTreat->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry SaltForm Optional: Treat with HCl/IPA to crystallize salt Dry->SaltForm

Caption: Acid-base purification strategy to isolate the tertiary amine from neutral starting materials.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Chloride is too stable.[1]Increase KI to 0.5 eq. Switch solvent to DMF (higher dielectric constant).[1] Increase temp to 90°C.
Dialkylation (Quat Salt) Excess alkyl halide.[1]Ensure 4-FBP is the limiting reagent (1.0 eq) and alkyl halide is added slowly.[1]
Product Hydrolysis Acidic workup too harsh.[1]If the "R" group contains an acetal/ketal (common in Lenperone synthesis), avoid strong acids. Use cold 0.5N HCl or purify via column chromatography (Silica, DCM/MeOH/NH3).
"Gummy" Precipitate Polymerization of alkyl halide.3-chloropropyl ketones can self-condense.[1] Ensure the alkyl halide is fresh. Use a protected ketone (dioxolane) if possible.[1]

Safety & Handling

  • Alkyl Halides: 3-chloropropyl derivatives are potential alkylating agents and should be treated as mutagenic .[1] Double-glove and use a fume hood.[1]

  • Piperidines: 4-(p-fluorobenzoyl)piperidine is a neuroactive intermediate.[1] Avoid inhalation of dust.

  • Pressurization: If using low-boiling solvents (like DCM) or sealed vials, be aware of pressure buildup.[1] The protocols above use reflux at atmospheric pressure (safer).[1]

References

  • Synthesis of Lenperone (US Patent 4101662): Describes the specific coupling of 4-(p-fluorobenzoyl)piperidine with chloropropyl-dioxolane derivatives in 1-butanol.[1][2]

    • Source:[1]

  • General N-Alkylation Protocols (BenchChem)

    
    /KI.
    
    • Source:

  • Finkelstein-Assisted Alkylation: Mechanistic insight into the use of KI for alkyl chlorides.

    • Source:[1]

  • Optimization of Piperidine Alkylation: Discussion on solvent effects and base selection.

    • Source:[1]

Sources

In Vivo Administration of Fluorobenzoyl-Propyl-Piperidine Salts in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of in vivo administration routes for fluorobenzoyl-propyl-piperidine salts in rodent models. As a Senior Application Scientist, the following protocols and notes are synthesized from established best practices and field-proven insights to ensure scientific integrity and experimental success. The focus is on explaining the rationale behind experimental choices to empower researchers in designing and executing robust in vivo studies.

Introduction: The Importance of Route Selection

Fluorobenzoyl-propyl-piperidine salts represent a class of compounds with significant potential in various therapeutic areas. The choice of administration route in preclinical rodent models is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile, ultimately influencing the interpretation of efficacy and toxicity data. Factors such as the compound's physicochemical properties (e.g., solubility, stability), the desired onset and duration of action, and the specific research question guide the selection of the most appropriate route. This document outlines the four most common administration routes for these types of compounds: Intravenous (IV), Intraperitoneal (IP), Oral (PO), and Subcutaneous (SC), providing detailed protocols and the scientific rationale for each.

Physicochemical Considerations and Vehicle Selection

The "fluorobenzoyl" and "piperidine" moieties suggest that these compounds may have limited aqueous solubility. The basic nitrogen in the piperidine ring allows for salt formation, which can enhance solubility in acidic solutions. However, the lipophilic nature of the benzoyl and propyl groups may necessitate the use of co-solvents or other formulation strategies for in vivo administration.

Initial Solubility Assessment: Before any in vivo administration, it is crucial to determine the solubility of the specific fluorobenzoyl-propyl-piperidine salt in various pharmaceutically acceptable vehicles. A tiered approach is recommended:

  • Aqueous Vehicles: Start with sterile water for injection, saline (0.9% NaCl), and phosphate-buffered saline (PBS).

  • pH Adjustment: Given the basic nature of the piperidine group, solubility may be enhanced in acidic buffers (e.g., citrate buffer, pH 3-5).[1]

  • Co-solvents: For poorly soluble compounds, common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, polyethylene glycols (PEGs), and propylene glycol.[2][3][4] It is critical to use the lowest effective concentration of any organic solvent to avoid toxicity.[2][3] A common practice is to dissolve the compound in a small amount of DMSO and then dilute it with saline or PBS.

  • Surfactant-based Vehicles: For highly insoluble compounds, vehicles containing surfactants like Tween 80 or Cremophor EL can be considered, though their potential to cause physiological effects should be carefully evaluated.

Vehicle Selection Workflow:

Caption: Decision workflow for vehicle selection.

Administration Routes: Protocols and Rationale

The following sections provide detailed protocols for common administration routes. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Intravenous (IV) Administration

Rationale: IV administration provides 100% bioavailability and a rapid onset of action, making it ideal for pharmacokinetic studies and for compounds that are poorly absorbed or extensively metabolized via other routes. However, it can also lead to rapid clearance and potential for acute toxicity.

Protocol: Tail Vein Injection

  • Animal Restraint: Place the rodent in a suitable restraint device to immobilize the tail.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.

  • Injection Site Preparation: Clean the tail with a 70% ethanol wipe.

  • Needle Insertion: Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Injection: Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert more proximally.

  • Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Administration

Rationale: IP injection is a common route for systemic drug delivery in rodents, offering a larger surface area for absorption compared to subcutaneous injection, leading to a relatively rapid onset of action. It is often used for compounds that are not suitable for IV administration due to solubility or irritancy.

Protocol: Intraperitoneal Injection

  • Animal Restraint: Manually restrain the rodent, ensuring control of the head and body. For rats, a two-person technique may be preferred.

  • Injection Site Identification: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Needle Insertion: Using a 23-27 gauge needle, insert it at a 30-40° angle into the identified quadrant.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, withdraw the needle and re-attempt with a new sterile needle and syringe.

  • Injection: Inject the solution at a steady rate.

  • Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Oral (PO) Administration

Rationale: Oral administration is a non-invasive route that is often preferred for its clinical relevance. It is suitable for assessing the oral bioavailability of a compound. However, absorption can be variable and is subject to first-pass metabolism in the gut and liver.

Protocol: Oral Gavage

  • Animal Restraint: Firmly restrain the animal to prevent movement and ensure the head and neck are in a straight line with the body.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rodent's nose to the last rib to estimate the distance to the stomach.

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. If the animal struggles or coughs, the needle may be in the trachea and must be withdrawn immediately.

  • Substance Administration: Once the needle is in the correct position, administer the solution slowly.

  • Post-administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress.

Subcutaneous (SC) Administration

Rationale: SC administration provides a slower and more sustained absorption compared to IV or IP routes, making it suitable for prolonged drug delivery. It is also a relatively simple and less stressful procedure for the animal.

Protocol: Subcutaneous Injection

  • Animal Restraint: Manually restrain the rodent.

  • Injection Site: Tent the loose skin over the back, between the shoulder blades.

  • Needle Insertion: Using a 25-27 gauge needle, insert it into the base of the skin tent.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

  • Injection: Inject the solution, which will form a small bleb under the skin.

  • Post-injection: Withdraw the needle and gently massage the area to aid dispersion of the solution. Return the animal to its cage.

Quantitative Data Summary

The following tables provide recommended guidelines for administration volumes and needle sizes for mice and rats. These are general recommendations and may need to be adjusted based on the specific compound, vehicle, and experimental design.

Table 1: Maximum Recommended Administration Volumes

RouteMouse (ml/kg)Rat (ml/kg)
IV (bolus)55
IP1010
PO1020
SC55

Data compiled from multiple sources.[5][6]

Table 2: Recommended Needle Gauges

RouteMouseRat
IV (tail vein)27-30 G25-27 G
IP25-27 G23-25 G
PO (gavage)18-20 G (flexible)16-18 G (flexible or metal)
SC25-27 G25 G

Data compiled from multiple sources.[5][7][8]

Experimental Workflow Diagram

Caption: General experimental workflow.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted with the utmost regard for animal welfare and in strict adherence to ethical guidelines.[2][3] Key considerations include:

  • Proper Training: Personnel should be adequately trained in animal handling, restraint, and the specific administration techniques.

  • Minimizing Stress and Pain: Use appropriate restraint techniques to minimize stress. For potentially painful procedures, the use of anesthetics or analgesics should be considered and justified in the animal use protocol.

  • Monitoring: Animals should be closely monitored after administration for any signs of pain, distress, or adverse reactions.

  • Aseptic Technique: Use sterile needles, syringes, and solutions to prevent infection.

Conclusion

The successful in vivo evaluation of fluorobenzoyl-propyl-piperidine salts in rodent models is highly dependent on the careful selection and execution of the administration route. By understanding the rationale behind each method and adhering to detailed, validated protocols, researchers can generate reliable and reproducible data, thereby advancing the development of these promising compounds. Preliminary characterization of the compound's solubility and the selection of an appropriate, well-tolerated vehicle are foundational steps that should not be overlooked.

References

  • Animal Care Services, University of British Columbia. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of pharmacological and toxicological methods, 68(2), 284–295.
  • Hanks, J. H., & Wallace, R. E. (1949). Relation of oxygen and temperature in the preservation of tissues by refrigeration. Proceedings of the Society for Experimental Biology and Medicine, 71(2), 196–200.
  • Institutional Animal Care and Use Committee, Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

  • Institutional Animal Care and Use Committee, Virginia Tech. (2017). SOP: Subcutaneous Injections in the Rat. Retrieved from [Link]

  • Litchfield, J. T., & Wilcoxon, F. (1949). A simplified method of evaluating dose-effect experiments. Journal of pharmacology and experimental therapeutics, 96(2), 99–113.
  • Office of Animal Care and Use, University of California, Berkeley. (n.d.). Injection Routes, Maximum Needle Sizes & Volumes. Retrieved from [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert opinion on drug metabolism & toxicology, 9(12), 1635–1646.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
  • University Animal Care Committee, Queen's University. (2011). Intraperitoneal Injection in Rats. Retrieved from [Link]

  • Varshneya, N. B., et al. (2019). Structurally diverse fentanyl analogs yield differential locomotor activities in mice. Neuropharmacology, 150, 183–190.
  • Veiga, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110–118.
  • Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. Retrieved from [Link]

  • Zarrow, M. X., Yochim, J. M., & McCarthy, J. L. (1964). Experimental endocrinology: a sourcebook of basic techniques. Academic Press.
  • Zhang, Y., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European journal of medicinal chemistry, 223, 113645.
  • BenchChem. (2025).
  • Shiue, C. Y., et al. (1997). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear medicine and biology, 24(7), 657–663.
  • Research & Innovation Office, University of Colorado Boulder. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

  • Carbone, L. (2019). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents.
  • Ferreira-Duarte, G., et al. (2023). Rats prefer condensed milk to strawberry jam – a new possibility for voluntary oral drug administration.
  • T-Y., W., & M-J., S. (2018). Ethical considerations regarding animal experimentation.
  • Sadek, B., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of enzyme inhibition and medicinal chemistry, 33(1), 957–966.
  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968–974.
  • Gupta, M., et al. (2013). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. Bioorganic & medicinal chemistry letters, 23(10), 3044–3047.
  • D'Souza, S. S., & DeLuca, P. P. (2008). In vitro and in vivo demonstration of risperidone implants in mice. Schizophrenia research, 98(1-3), 167–176.
  • Matsuura, T., et al. (1995). FK960 N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate ameliorates the memory deficits in rats through a novel mechanism of action. The Journal of pharmacology and experimental therapeutics, 273(3), 1362–1371.
  • Miyamoto, Y., et al. (1986). Disposition and metabolism of [14C]-haloperidol in rats. Arzneimittel-Forschung, 36(8), 1163–1169.
  • Franklin, S. R., et al. (2011). Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents. The Journal of pharmacology and experimental therapeutics, 338(3), 910–919.
  • Zhang, Y., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113645.
  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552.

Sources

Guidelines for storing and handling hygroscopic piperidinium chloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidinium chloride (


) and its derivatives are critical intermediates in peptide coupling, pharmaceutical synthesis, and the generation of ionic liquids. However, their pronounced hygroscopicity presents a persistent variable that compromises stoichiometric precision and reaction reproducibility. This guide outlines rigorous, self-validating protocols for the storage, handling, and remediation of these salts, moving beyond basic "keep dry" advice to provide mechanistic insights and actionable workflows.

Introduction: The Hygroscopicity Mechanism

To handle piperidinium chloride effectively, one must understand why it absorbs moisture. Unlike simple surface adsorption, these salts undergo deliquescence . The chloride anion (


) is a potent hydrogen bond acceptor.[1] Upon exposure to atmospheric humidity, water molecules bind to the chloride and the ammonium proton (

), disrupting the crystal lattice energy.
  • The Consequence: A 1% water uptake by mass introduces a ~5% molar error in stoichiometry. In sensitive catalytic cycles or peptide couplings (e.g., HATU/HBTU activation), this excess water can hydrolyze expensive reagents or quench moisture-sensitive intermediates.

Material Characterization: Validating the State

Before using the salt in a critical reaction, its hydration state must be verified. Do not assume commercial bottles are anhydrous upon opening.

Visual Inspection (First Line of Defense)
Visual StateDiagnosisAction Required
Free-flowing white powder Likely AnhydrousProceed to Weighing (Section 4).
Clumping / Aggregates Surface HydrationSTOP. Perform Drying Protocol A.
Sticky / Paste-like DeliquescenceSTOP. Perform Drying Protocol B (Recrystallization/Azeotrope).
Liquid Phase Visible Full SolvationDiscard or Perform rigorous Azeotropic Distillation.
Quantitative Validation (The "Gold Standard")

For GMP or high-precision applications, visual inspection is insufficient.

  • Method A: Proton NMR (

    
    -NMR) 
    
    • Protocol: Dissolve ~10 mg of salt in

      
       (dry).
      
    • Indicator: Look for the water peak at ~3.33 ppm.

    • Analysis: If the water integral is

      
       of the 
      
      
      
      integral (approx 3.0 ppm), the salt is too wet for sensitive chemistry.
  • Method B: Karl Fischer (KF) Titration [2][3]

    • Note on Chemistry: While piperidine is basic, piperidinium chloride is acidic. Standard methanolic KF reagents are generally compatible. However, if solubility is poor, use a formamide/methanol co-solvent at 50°C.

Storage Protocols

Proper storage is a passive defense system. Parafilm alone is permeable to water vapor over time.

Protocol 3.1: The "Double-Barrier" System

  • Primary Container: Glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) snap-caps as they breathe.

  • Secondary Barrier: Place the primary vial inside a vacuum desiccator or a secondary jar containing active desiccant (Indicating Drierite or

    
    ).
    
  • Sealant: Wrap the primary cap with electrical tape (vinyl), not Parafilm. Vinyl is less permeable to moisture and resists organic vapors better in shared storage fridges.

Handling & Weighing Protocols

The "Moment of Truth" is when the bottle is opened. Ambient humidity can degrade the top layer of the salt within seconds.

Workflow Diagram: Handling Logic

HandlingLogic Start Start: Open Storage Check Visual Inspection Start->Check Decision Is it Free Flowing? Check->Decision Dry Drying Protocol (See Section 5) Decision->Dry No (Clumped) Weigh Weighing Procedure Decision->Weigh Yes Dry->Check Re-evaluate Method1 Method 1: Glovebox (Ideal) Weigh->Method1 Method2 Method 2: Difference Weighing (Benchtop) Weigh->Method2 Reaction Proceed to Reaction Method1->Reaction Method2->Reaction

Figure 1: Decision logic for handling hygroscopic salts. Note the loop-back mechanism for drying.

Protocol 4.1: The "Difference Weighing" Technique (Benchtop)

Use this when a glovebox is unavailable. Never place a spatula into the stock bottle on an open bench.

  • Preparation: Tare a receiving flask containing your solvent or starting material.[4]

  • Transfer: Take the closed stock bottle and a clean, dry vial (transfer vessel) to the balance.

  • Load: Quickly transfer an estimated amount of salt from the stock bottle to the transfer vial. Close the stock bottle immediately.

  • Weighing:

    • Weigh the transfer vial + salt (

      
      ).
      
    • Pour the salt into the reaction flask.

    • Weigh the empty transfer vial (

      
      ).
      
    • 
      .
      
  • Why this works: You measure exactly what was delivered. If the salt absorbs water during the pour, it is already in the reaction flask, and the weight recorded includes that water (allowing for stoichiometric correction if you ran a KF beforehand).

Remediation: Drying Protocols

If the salt is wet, you must dry it.[5] Piperidinium chloride melts at ~245°C, making it thermally stable enough for aggressive drying.

Drying Workflow

DryingProtocols Input Wet Salt Level1 Level 1: Vacuum Oven (Surface Moisture) Input->Level1 Params1 100°C, <10 mbar Overnight Level1->Params1 Level2 Level 2: Azeotrope (Deep Solvation) Params2 Reflux w/ Toluene Dean-Stark Trap Level2->Params2 Check Check Weight Loss Params1->Check Finish Store Under Argon Params2->Finish Check->Level2 Weight Dropping but Slow Check->Finish Constant Weight

Figure 2: Remediation pathways. Use Level 1 for minor clumping and Level 2 for deliquescent material.

Protocol 5.1: Vacuum Oven (Standard)

  • Place salt in a wide-mouth weighing dish (increase surface area).

  • Set oven to 105°C .

  • Apply vacuum (

    
     mbar).
    
  • Dry for 12–16 hours .

  • Cool under vacuum or in a desiccator.[6] Do not vent the oven with ambient air while the salt is hot; it will greedily absorb moisture. Vent with dry Nitrogen or Argon if possible.

Protocol 5.2: Azeotropic Drying (Bulk Rescue) For large, heavily solvated batches.

  • Suspend the salt in Toluene (avoid Benzene due to toxicity).

  • Reflux using a Dean-Stark apparatus .

  • Water will collect in the trap. Continue until no water separates.

  • Filter the solid under an inert atmosphere or evaporate the toluene under high vacuum.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Salt turns yellow during drying Oxidation / Thermal DecompositionTemp too high (>200°C) or oven contained contaminants. Recrystallize from Ethanol/Ether.
Weight keeps increasing on balance High Humidity AdsorptionUse "Difference Weighing" (Protocol 4.1) or move balance to a dry room.
Reaction yield is consistently low Hydrolysis of ReagentsSalt is "wet" despite looking dry. Run KF titration or dry overnight at 105°C.
Fumes observed when opening oven HCl dissociationRare for this salt, but possible if wet. Ensure trap is cold; vent oven into a fume hood.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (The authoritative source for drying organic salts).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Piperidine Hydrochloride. (For physical properties and melting points).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Mechanisms of solvation and hygroscopicity in ionic species).

  • Hepatochem. (2016). How do you handle hygroscopic salts? (Practical weighing techniques for synthesis).

Sources

Troubleshooting & Optimization

Improving yield in the alkylation of piperidine with 4-chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: The alkylation of piperidine with 4-chloro-4'-fluorobutyrophenone is a classic


 reaction often plagued by yields stuck in the 60-70% range. The primary yield-killers are slow kinetics  (due to the poor leaving group capability of chloride) and competing cyclization  (formation of the cyclopropyl ketone impurity).

The Solution: To push yields >85%, you must transition from a standard alkylation to a Finkelstein-assisted catalytic cycle while strictly controlling the basicity of the medium to prevent the intramolecular "Homo-Nazarov" type cyclization.

Critical Parameters & Mechanistic Insight

The Reaction Landscape

The reaction involves the nucleophilic attack of piperidine on the


-carbon of the butyrophenone chain.
  • Desired Pathway: Intermolecular

    
     substitution.
    
  • Critical Failure Mode: Intramolecular cyclization. The

    
    -protons of the ketone are acidic. If the base is too strong or the temperature too high, the enolate forms and attacks the 
    
    
    
    -chloride, ejecting Cl⁻ and forming (cyclopropyl)(4-fluorophenyl)methanone . This side product is chemically inert to piperidine and difficult to separate.
Key Optimization Variables
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Technical Rationale
Catalyst NoneKI (0.1 – 0.2 eq) The Finkelstein Effect: Converts the alkyl chloride (poor LG) to alkyl iodide (excellent LG) in situ. Increases rate ~10-100x.
Base NaOH / KOH / NaH

(Granular)
Strong bases promote enolization and cyclopropyl formation. Carbonate is mild enough to scavenge HCl without driving cyclization.
Solvent Toluene / DMFMIBK or Acetonitrile MIBK (Methyl Isobutyl Ketone) allows for azeotropic water removal if needed and has the right polarity/boiling point balance (~116°C).
Stoichiometry 1:1 Ratio1.2 eq Piperidine Slight excess drives kinetics; piperidine also acts as a co-base.

Visualizing the Pathway

The following diagram illustrates the competition between the desired product formation and the fatal cyclization error.

ReactionPathway cluster_legend Pathway Logic Start Reactants: Piperidine + 4-chloro-4'-fluorobutyrophenone Intermediate In-Situ Species: 4-iodo-4'-fluorobutyrophenone Start->Intermediate + KI (Cat.) (Finkelstein) Transition Transition State (SN2 Attack) Start->Transition Slow (Direct Cl displacement) SideProduct IMPURITY: Cyclopropyl(4-fluorophenyl) methanone Start->SideProduct High Temp or Strong Base (NaOH) Intermediate->Transition + Piperidine Product TARGET PRODUCT: 4-(4-fluorophenyl)-4- oxobutylpiperidine Transition->Product H-Cl Neutralization Legend Blue Path = Optimized Red Path = Failure Mode

Figure 1: Reaction logic flow demonstrating the catalytic advantage of KI and the risk of cyclization.

Optimized Experimental Protocol

Objective: Synthesis of 4-(4-fluorophenyl)-4-oxobutylpiperidine with >85% isolated yield.

Reagents:
  • 4-Chloro-4'-fluorobutyrophenone: 20.0 g (100 mmol)

  • Piperidine: 10.2 g (120 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ): 20.7 g (150 mmol, 1.5 eq) — Must be anhydrous/granular.
    
  • Potassium Iodide (KI): 1.66 g (10 mmol, 0.1 eq)

  • Solvent: MIBK (Methyl Isobutyl Ketone): 100 mL (5 vol)

Step-by-Step Procedure:
  • Charging: To a 250 mL 3-neck Round Bottom Flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge MIBK , 4-chloro-4'-fluorobutyrophenone , KI , and

    
     .
    
  • Activation: Stir the heterogeneous mixture at room temperature for 15 minutes. Note: The solution may turn slightly yellow due to trace iodine liberation.

  • Addition: Add Piperidine in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 115°C internal temp).

    • Critical Checkpoint: Maintain vigorous stirring. The reaction is heterogeneous; poor mixing leads to stalled conversion.

  • Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or HPLC after 6 hours.[1]

    • Target: < 2% unreacted chloride.

  • Workup (Purification by Acid-Base Extraction):

    • Cool reaction to 25°C. Filter off inorganic salts (

      
      ). Rinse cake with MIBK.
      
    • Acid Extraction: Transfer filtrate to a separatory funnel. Add 1N HCl (120 mL). Shake and separate layers.

      • Why? The product (amine) goes into the aqueous acid layer. Neutral impurities (cyclopropyl ketone) remain in the organic MIBK layer. Discard the organic layer.

    • Basification: Wash the aqueous acidic layer once with DCM (20 mL) to remove trace neutrals. Adjust the aqueous layer pH to >11 using 20% NaOH solution (cool with ice bath during addition).

    • Isolation: Extract the liberated free base product into DCM (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Troubleshooting Guide

Use this logic tree to diagnose experimental failures.

Troubleshooting Issue Problem Encountered LowYield Low Yield (<60%) Issue->LowYield Impurity High Impurity Profile Issue->Impurity CheckTLC Check TLC/HPLC LowYield->CheckTLC CheckType Identify Impurity Impurity->CheckType Unreacted Unreacted Starting Material CheckTLC->Unreacted Cyclopropyl Cyclopropyl Ketone Found CheckType->Cyclopropyl QuatSalt Quaternary Salt (Spot on Baseline) CheckType->QuatSalt Fix1 Action: Add KI (0.2eq) or Increase Stir Rate Unreacted->Fix1 Fix2 Action: Switch Base to K2CO3 Reduce Temp to 90°C Cyclopropyl->Fix2 Fix3 Action: Reduce Piperidine excess to 1.05 eq QuatSalt->Fix3

Figure 2: Diagnostic logic for common failure modes.

Symptom-Specific Solutions

Q: The reaction stalls at 80% conversion even after 24 hours.

  • Cause: Likely "poisoning" of the catalyst or insufficient agitation. The inorganic salts (

    
    ) coat the surface of the carbonate.
    
  • Fix: Increase stirring speed (RPM). Ensure you are using granular

    
    , not fine powder (which cakes). Add an additional 0.05 eq of KI.
    

Q: I see a large non-polar spot on TLC that isn't starting material.

  • Cause: This is the cyclopropyl impurity. You likely used a strong base (NaOH, NaH) or heated too aggressively before the substitution could occur.

  • Fix: You cannot revert this. For the next batch, switch to

    
     and ensure the reaction mixture is not basic (pH > 12) before heating.
    

Q: The product is dark/tarry.

  • Cause: Oxidation of the piperidine or polymerization.

  • Fix: Sparge the solvent with Nitrogen for 10 minutes before heating. Perform the reaction under an inert atmosphere (

    
     balloon).
    

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of MIBK? A: Yes, DMF accelerates


 reactions significantly due to its high dielectric constant. However, DMF is difficult to remove completely and can decompose to dimethylamine at high temperatures, creating a new impurity. MIBK is preferred for easier industrial scale-up and water separation.

Q: Why is Potassium Iodide (KI) necessary if Chlorine is the leaving group? A: This is the Finkelstein Reaction principle. The equilibrium


 favors the alkyl iodide because 

is a better nucleophile. The resulting

is much more reactive toward piperidine than the original chloride. Without KI, the reaction requires higher temperatures, which promotes the cyclization side-reaction [1].

Q: Can I use NaH (Sodium Hydride) to speed this up? A: Absolutely not. NaH is a strong base and will immediately deprotonate the alpha-carbon of the ketone, causing rapid intramolecular cyclization to the cyclopropyl derivative. You must use a weak base that buffers the HCl generated but does not deprotonate the ketone [2].

Q: My product solidifies into a waxy mass. How do I get a nice powder? A: The free base is often an oil or low-melting solid. To get a stable powder, convert it to the hydrochloride salt. Dissolve the oil in Ethanol/Diethyl Ether and add HCl in Ether dropwise. The HCl salt of the product will precipitate as a white solid.

References

  • Finkelstein Reaction Mechanism & C

    • Source: "Nucleophilic Substitution at Aliphatic Carbon." Advanced Organic Chemistry.
    • Context: Explains the catalytic cycle of Iodide displacing Chloride to enhance electrophilicity.
  • Cycliz

    
    -Halo Ketones (Homo-Nazarov/Intramolecular Alkylation) 
    
    • Source: "Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction."[2][3] ResearchGate.[4]

    • Context: Details the sensitivity of -halo ketones to strong bases, leading to cyclopropyl form
  • Synthesis of Butyrophenone Neuroleptics (General Protocol)

    • Source: "Process for the synthesis of 4-(4'-fluorophenyl)-piperidines."[5] Google Patents (WO2001002357A2).

    • Context: Provides industrial baseline conditions for piperidine alkyl

Sources

Troubleshooting solubility issues of 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TS-SOL-8829 Assigned Specialist: Senior Application Scientist, Physicochemical Analysis Unit

Executive Summary

You are likely encountering precipitation issues with 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride (an amphiphilic cationic salt structurally related to butyrophenone antipsychotics). While the chloride salt form suggests water solubility, this compound exhibits a "solubility paradox" common to lipophilic hydrochloride salts.

The molecule consists of a hydrophobic fluorobenzoyl-propyl tail and a hydrophilic piperidinium head. In pure water, the cationic charge repels aggregation. However, in biological buffers (like PBS) or during DMSO dilution, three specific physicochemical mechanisms frequently cause experimental failure: The Common Ion Effect , "Oiling Out" (Liquid-Liquid Phase Separation) , and pH-Induced Deprotonation .

This guide provides the diagnostic logic and protocols to stabilize this compound in aqueous media.

Part 1: Diagnostic Flowchart

Before altering your protocol, identify the specific failure mode using the visual guide below.

SolubilityDiagnosis Start START: Observation of Precipitate Timing When does precipitation occur? Start->Timing Immediate Immediate Cloudiness upon mixing Timing->Immediate Instant Slow Slow Crystal Growth (Hours/Overnight) Timing->Slow > 1 Hour Cooling Upon Thawing or Cooling Timing->Cooling On Ice/Fridge BufferCheck Is the buffer PBS or High NaCl (>50mM)? Immediate->BufferCheck CommonIon DIAGNOSIS: Common Ion Effect (Cl- exceeds Ksp) Slow->CommonIon Nucleation Lag Krafft DIAGNOSIS: Krafft Point Failure (Temp < Micelle Formation) Cooling->Krafft DMSOCheck Was stock >10mM DMSO diluted rapidly? BufferCheck->DMSOCheck No (Low Salt) BufferCheck->CommonIon Yes (High Cl-) pHCheck Is Buffer pH > 8.5? DMSOCheck->pHCheck No OilingOut DIAGNOSIS: 'Oiling Out' (Kinetic Supersaturation) DMSOCheck->OilingOut Yes FreeBase DIAGNOSIS: Free Base Precipitation (Deprotonation) pHCheck->FreeBase Yes

Figure 1: Diagnostic decision tree for identifying the root cause of precipitation based on timing and buffer composition.

Part 2: Technical Deep Dive & Solutions
Issue 1: The Common Ion Effect (Why PBS is the Enemy)

The Scenario: The compound dissolves in pure water but precipitates immediately upon addition to Phosphate Buffered Saline (PBS) or saline.

The Mechanism: This compound is a hydrochloride salt (


). Its solubility product constant (

) is defined by the equilibrium:

In pure water,


 is low (only from the drug itself). PBS contains ~137 mM NaCl. This massive influx of chloride ions shifts the equilibrium to the left (Le Chatelier’s principle), forcing the salt to precipitate.[1][2]

The Solution:

  • Avoid Halide Buffers: Replace PBS with buffers that use non-halide counterions.

  • Recommended Buffers:

    • Phosphate Buffer (Sodium Phosphate, no NaCl added ).

    • Acetate Buffer (if pH < 6 is acceptable).

    • Tris-Acetate or Tris-Nitrate (Avoid Tris-HCl).

Issue 2: The "Oiling Out" Phenomenon

The Scenario: You dilute a high-concentration DMSO stock (e.g., 50 mM) into aqueous buffer. A milky emulsion forms instantly, which may or may not settle into crystals later.

The Mechanism: This is a kinetic stability failure. The rapid change in solvent polarity (DMSO


 Water) creates a local environment where the hydrophobic fluorobenzoyl tail drives the molecules to aggregate into amorphous droplets before they can organize into a stable crystal lattice. This is known as the metastable supersaturated zone .

The Solution:

  • Acoustic Mixing: Vortex during addition, not after.

  • Stepwise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 1:1 DMSO:Water) to allow hydration shells to form around the cationic head.

Issue 3: pH-Dependent Solubility (pKa Limits)

The Scenario: The solution is clear at pH 7.0 but precipitates at pH 9.0 or higher.

The Mechanism: The piperidine nitrogen has a pKa of approximately 10.8 - 11.2 .

  • pH < 9: The molecule is protonated (

    
     charge) and water-soluble.
    
  • pH > 9: The molecule deprotonates to its neutral "Free Base" form. The free base is highly lipophilic and insoluble in water.

The Solution:

  • Maintain pH < 7.5: Ensure your buffer has sufficient capacity to prevent pH drift if the compound itself is acidic.

Part 3: The "Golden Standard" Solubilization Protocol

Use this protocol for preparing stable aqueous stock solutions for animal dosing or cell culture.

Table 1: Physicochemical Profile [3][4]
ParameterValue / CharacteristicImplication
MW ~375.9 g/mol (HCl salt)Moderate molecular weight.
pKa (Piperidine) ~11.0Must keep pH acidic or neutral to maintain solubility.
LogP (Octanol/Water) ~2.5 - 3.5 (Estimated)Lipophilic tail requires co-solvent or carrier.
Critical Failure High [Cl-] ionsDo not use PBS.
Step-by-Step Workflow

Protocol Step1 1. Weigh Solid Step2 2. Dissolve in 100% DMSO Step1->Step2 Step3 3. Warm to 37°C (Ensure Clarity) Step2->Step3 Step4 4. Add Co-Solvent (Optional: Tween80) Step3->Step4 Step5 5. Dropwise Addition to Low-Salt Buffer Step4->Step5

Figure 2: Sequential workflow for maximizing solubility and stability.

Detailed Protocol:

  • Primary Solubilization: Dissolve the solid 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride in 100% anhydrous DMSO to create a Master Stock (e.g., 50 mM).

    • Tip: If the solution is hazy, sonicate at 40°C for 5 minutes.

  • Carrier Addition (Critical for High Doses): If the final aqueous concentration must exceed 100 µM, add a surfactant to the DMSO stock before adding water.

    • Recommendation: Add Tween-80 or Kolliphor EL to the DMSO stock such that the final concentration in the aqueous buffer is 0.5% - 1%.

  • Buffer Preparation: Prepare 100 mM Sodium Phosphate Buffer (pH 6.0 - 7.0) .

    • Crucial:Exlude NaCl. Do not use PBS.

  • Mixing (The "Dropwise" Technique):

    • Place the buffer on a magnetic stirrer (medium speed).

    • Add the DMSO stock dropwise into the vortex of the stirring buffer.

    • Why? This prevents local regions of high concentration where precipitation nuclei form.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Ethanol is less effective for this specific compound. The fluorobenzoyl group is highly crystalline. Ethanol evaporates faster, leading to "crust" formation on tube walls. DMSO is preferred due to its ability to disrupt the crystal lattice more effectively.

Q: I must use PBS for my cell culture. What can I do? A: If you are restricted to PBS (e.g., for osmotic balance in cells), you must keep the compound concentration below the Common Ion Solubility Limit (likely < 50 µM). Alternatively, use a complexing agent:

  • Cyclodextrin: Pre-complex the drug with 20% (w/v) HP-β-Cyclodextrin in water before adding to PBS. The cyclodextrin "cage" protects the hydrophobic tail from the chloride ions.

Q: My solution precipitates when I put it in the fridge (4°C). A: This is the Krafft Point effect. Amphiphilic salts often have a temperature below which they crystallize rather than forming stable micelles.

  • Fix: Store stocks at Room Temperature (protected from light) if stability permits, or warm to 37°C and vortex vigorously before every use.

References
  • Avdeef, A. (2012).[5] Absorption and Drug Development: Solubility, Permeability, and Charge State. 2nd Edition.[5][6] Wiley-Interscience.[7] (The definitive guide on pKa and solubility profiling).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[8] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the Common Ion Effect in HCl salts).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Protocols for DMSO stock management and precipitation troubleshooting).

Sources

Resolving stability issues of fluorobenzoyl piperidine derivatives in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Technical Guide for the Stabilization and Handling of Fluorobenzoyl Piperidine Derivatives in Solution. Ticket ID: T-FBP-2024-STAB Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Fluorobenzoyl piperidine derivatives (e.g., 4-(4-fluorobenzoyl)piperidine) are critical pharmacophores in drug discovery, particularly for monoacylglycerol lipase (MAGL) inhibitors and serotonergic ligands. However, users frequently report "unexplained" degradation during storage or assay preparation.

The Root Cause: These molecules are not chemically inert scaffolds. The carbonyl group in the benzoyl moiety acts as a strong electron-withdrawing group (EWG). When positioned para or ortho to the fluorine atom, it activates the aromatic ring for Nucleophilic Aromatic Substitution (


) . Furthermore, the benzophenone-like core renders these compounds highly susceptible to photochemical radical formation .

This guide provides the mechanistic understanding and validated protocols required to prevent these degradation pathways.

Module 1: The "Silent Killer" – Nucleophilic Aromatic Substitution ( )[1][2]

The Issue: Researchers often dissolve these compounds in methanol (MeOH) or ethanol (EtOH) for stock solutions. Over time, HPLC analysis reveals a new peak with a mass shift of +12 Da (MeOH) or +26 Da (EtOH) relative to the parent compound, corresponding to the methoxy or ethoxy substituted product.

The Mechanism: Unlike standard alkyl halides, aryl fluorides are exceptionally reactive in


 reactions when an electron-withdrawing group (like a ketone or amide) is present. The highly electronegative fluorine atom creates a strong dipole, making the adjacent carbon susceptible to nucleophilic attack by the solvent (solvolysis).
  • Risk Factor: High pH (Basic conditions accelerate this >100x).

  • Risk Factor: Protic nucleophilic solvents (MeOH, EtOH, Water).

Visualization: The

Degradation Pathway

SNAr_Pathway Compound Fluorobenzoyl Piperidine Complex Meisenheimer Complex (Transition State) Compound->Complex Nucleophilic Attack (Rate Limiting) Solvent Nucleophilic Solvent (MeOH / EtOH) Solvent->Complex Product Alkoxy-Substituted Impurity (Dead Compound) Complex->Product Elimination Fluoride Free Fluoride Ion (F-) Complex->Fluoride Loss of Leaving Group

Figure 1: The mechanism of solvent-mediated defluorination.[1] The carbonyl group activates the fluorine, allowing alcohols to attack and destroy the compound.

Module 2: Photochemical Instability

The Issue: Solutions turn yellow or precipitate after exposure to ambient laboratory light.

The Mechanism: Fluorobenzoyl derivatives structurally resemble benzophenone , a well-known photo-initiator. Upon absorption of UV/Blue light (300–400 nm), the carbonyl oxygen enters an excited triplet state. This radical can abstract a hydrogen atom from the solvent or the piperidine ring itself, leading to dimerization or polymerization.

  • Critical Insight: This reaction is faster in hydrogen-donating solvents like isopropanol or THF.

Module 3: Validated Protocols

To ensure data integrity, you must standardize your solution handling. Do not treat these as generic organic solids.

Protocol A: Preparation of "Gold Standard" Stock Solutions
ParameterRecommendationScientific Rationale
Solvent DMSO (Anhydrous) or Acetonitrile (ACN) Aprotic solvents prevent

solvolysis. Avoid Alcohols (MeOH/EtOH).
Concentration 10 mM - 50 mM Higher concentrations are self-shielding against light (Inner Filter Effect).
Storage Temp -20°C to -80°C Arrhenius kinetics: Reduces rate of hydrolysis and substitution.
Container Amber Glass Vials Blocks UV/Blue light (<450nm) to prevent radical initiation.
Headspace Argon or Nitrogen Displaces oxygen; prevents oxidative degradation of the piperidine ring.
Protocol B: Solvent Compatibility Decision Tree

Use this logic flow to select the correct solvent for your specific assay.

Solvent_Selection Start Start: Select Solvent for Fluorobenzoyl Piperidine IsStorage Is this for long-term storage (>24 hours)? Start->IsStorage UseDMSO RECOMMENDED: Anhydrous DMSO or ACN (Store at -20°C) IsStorage->UseDMSO Yes IsBio Is it a cellular/enzymatic assay (requires buffer)? IsStorage->IsBio No StorageYes Yes StorageNo No (Immediate Assay) Dilute Dilute stock 1000x into Buffer. Keep pH < 8.0. Run immediately. IsBio->Dilute Yes AvoidAlc CRITICAL WARNING: Avoid MeOH/EtOH if base is present. IsBio->AvoidAlc No BioYes Yes BioNo No (Chemical/LCMS)

Figure 2: Decision matrix for solvent selection to minimize degradation risks.

Troubleshooting FAQ

Q1: I see a "Ghost Peak" on my LC-MS that is +30 Da higher than my compound. What is it? A: This is likely the Methoxy-adduct (+31 Da) or an oxidation product. If you used Methanol as your mobile phase or diluent, the Fluorine (-19 Da) was likely substituted by a Methoxy group (+31 Da), resulting in a net mass shift of +12 Da. If the shift is exactly +16 or +32, it indicates N-oxidation of the piperidine ring, often caused by old DMSO or exposure to air.

  • Fix: Switch LC mobile phase to Acetonitrile/Water. Prepare fresh samples in ACN.

Q2: My compound precipitated when I diluted the DMSO stock into PBS buffer. A: Fluorobenzoyl piperidines are lipophilic (


). Rapid dilution into aqueous buffer causes "crashing out."
  • Fix: Use a step-down dilution . Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol first, then dilute that intermediate into your buffer. This maintains solubility during the transition.

Q3: Can I use this compound in a high-throughput screen (HTS) stored in plates for 48 hours? A: Only if the plates are sealed and kept in the dark.

  • Fix: If the assay buffer is basic (pH > 8.0), the half-life of the compound may be < 24 hours due to hydrolysis or substitution. measure stability at T=0 and T=24h before running the full screen.

Q4: Is the Hydrochloride salt more stable than the free base? A: Generally, Yes . The protonation of the piperidine nitrogen prevents N-oxidation and reduces the basicity of the local environment, which slows down the


 reaction. However, ensure your assay buffer can buffer out the acidity of the HCl salt.
References
  • Nucleophilic Aromatic Substitution Mechanism

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
    • Mechanism Overview:

  • Photostability Guidelines

    • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products.
    • Source:

  • Piperidine Derivative Properties

    • BenchChem Technical Guides. (2025).[1][2][3] Solubility and Stability of Piperidine Derivatives.

    • Source:

  • Fluorobenzoyl Reactivity

    • Journal of Medicinal Chemistry. (2022).[4][5] Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives.[6] (Discusses synthesis and stability of related scaffolds).

    • Source:

Sources

Technical Support Center: Minimizing Side Reactions in Piperidinium Chloride Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing side reactions during the formation of piperidinium chloride salts. As a Senior Application Scientist, my goal is to equip you with the understanding of not just how to address these challenges, but why certain experimental choices are critical for success.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for forming a piperidinium chloride salt?

A1: The fundamental reaction is a straightforward acid-base neutralization. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a base and accepts a proton (H+) from hydrochloric acid (HCl). This forms the piperidinium cation and a chloride anion, resulting in the salt.[1][2][3] This reaction is typically fast and exothermic.

Q2: I'm observing a lower-than-expected yield and the formation of a dark-colored oil instead of a crystalline solid. What are the likely culprits?

A2: This is a common issue that often points to several potential side reactions or suboptimal conditions. The most probable causes are:

  • Excessive Heat: The neutralization reaction is exothermic. Uncontrolled temperature can lead to degradation of the starting material or the product.

  • Presence of Impurities: Impurities in the starting piperidine or the HCl source can lead to a variety of side reactions.

  • Solvent Issues: An inappropriate solvent can hinder crystallization and promote the formation of oils.

  • Stoichiometric Imbalance: An incorrect ratio of piperidine to HCl can leave unreacted starting material, which can interfere with crystallization.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

Issue 1: Formation of N-Oxide Impurities

Symptom: You observe a minor impurity in your final product with a mass increase of 16 Da, confirmed by LC-MS analysis.

Root Cause Analysis: Piperidine, being a tertiary amine, can be oxidized to form a piperidine N-oxide.[4][5][6] This is particularly prevalent if the reaction is exposed to oxidizing agents or even atmospheric oxygen under certain conditions, especially with prolonged reaction times or elevated temperatures. While direct oxidation by HCl is not the primary pathway, impurities in reagents or solvents can facilitate this process.

Mechanism of N-Oxide Formation: The lone pair of electrons on the nitrogen atom attacks an oxygen atom from an oxidizing species (e.g., peroxides, or O2 catalyzed by trace metals). This results in the formation of a dative bond between the nitrogen and oxygen atoms.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[7]

  • High-Purity Reagents: Use high-purity piperidine and a reliable source of HCl (e.g., HCl gas or a solution in an anhydrous solvent). Avoid using old bottles of solvents that may have formed peroxides.

  • Temperature Control: Maintain a low temperature during the addition of HCl to control the exotherm of the neutralization reaction.

Experimental Protocol: N-Oxide Minimization

  • Set up a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Dissolve the piperidine starting material in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in the same anhydrous solvent dropwise with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.

  • Isolate the precipitated salt by filtration and wash with cold, anhydrous solvent.

Issue 2: Quaternization and Hofmann Elimination Byproducts

Symptom: Your reaction mixture shows the presence of unexpected olefinic byproducts and/or di-alkylated piperidinium species, especially when using alkyl-substituted piperidines or when the reaction is performed at elevated temperatures.

Root Cause Analysis: While less common in a simple acid-base reaction, if there are reactive alkyl halides present as impurities or if the piperidine itself has a reactive N-alkyl group, quaternization can occur. This quaternary ammonium salt can then undergo Hofmann elimination under basic conditions or at elevated temperatures, leading to the formation of an alkene and a tertiary amine.[8][9]

Mechanism of Hofmann Elimination:

Hofmann_Elimination

Caption: Hofmann elimination of a quaternary piperidinium salt.

Mitigation Strategies:

  • Avoid High Temperatures: Carry out the salt formation at or below room temperature.[8]

  • Control Stoichiometry: Use a precise 1:1 molar ratio of piperidine to HCl. Excess piperidine could act as a base and promote elimination if any quaternary salt is formed.

  • Purify Starting Materials: Ensure the piperidine starting material is free from alkylating agents.

Issue 3: Incomplete Reaction and Poor Crystallization

Symptom: The reaction does not go to completion, and the product oils out instead of precipitating as a solid.

Root Cause Analysis: This is often a result of using an inappropriate solvent or insufficient mixing. For the salt to precipitate, the chosen solvent must be one in which the starting piperidine is soluble, but the resulting piperidinium chloride salt is insoluble.

Troubleshooting Workflow:

Crystallization_Troubleshooting

Caption: Troubleshooting workflow for poor crystallization.

Recommended Solvents for Piperidinium Chloride Precipitation:

SolventRationale
Diethyl Ether (Et₂O)Excellent for precipitating polar salts from nonpolar solutions.
Methyl tert-Butyl Ether (MTBE)A safer alternative to diethyl ether with similar properties.
Heptane/HexaneCan be used as an anti-solvent to induce precipitation.
Dichloromethane (DCM)The salt may have some solubility, so a co-solvent might be needed.

Protocol for Improved Crystallization:

  • Dissolve the piperidine in a minimal amount of a suitable solvent (e.g., isopropanol) where it is fully soluble.

  • While stirring vigorously, slowly add a solution of HCl in a solvent in which the salt is poorly soluble (e.g., diethyl ether).

  • If precipitation is slow to initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once precipitation begins, continue adding the HCl solution slowly.

  • After the addition is complete, continue stirring for an additional 30 minutes to an hour to ensure complete precipitation.

  • Isolate the solid by filtration, wash with the precipitation solvent, and dry under vacuum.[10]

Analytical Methods for Purity Assessment

To effectively troubleshoot, you need reliable analytical methods to identify and quantify impurities.

Analytical TechniquePurpose
HPLC-UV Quantify the purity of the main component and detect non-volatile impurities.[11][12]
LC-MS Identify the mass of impurities, which is crucial for diagnosing side reactions like N-oxide formation.[12]
¹H NMR Provide structural information and can be used to determine the ratio of piperidinium salt to free piperidine.
Ion Chromatography Specifically separate and quantify the chloride anion and any other ionic impurities.[13][14]

References

  • University of Calgary. (n.d.). Ch22: Hofmann elimination. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 11.8: Quaternary Ammonium Salts- Hofmann Elimination. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. Retrieved from [Link]

  • Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
  • Perpétuo, G. J., & Cunha, C. L. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 11(11), 904-918.
  • University of Illinois Springfield. (n.d.). Part Two: Reactions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.3. Reactions of amines. Organic Chemistry II. Retrieved from [Link]

  • Britannica. (n.d.). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Retrieved from [Link]

  • Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
  • Corrology Innovations Ltd. (2025, June 24). Ammonium Chloride Salt Formation (Sublimation) Temperature Calculation Tool. Retrieved from [Link]

  • Gibson, E. K. (2007).
  • Li, Y., Chen, J., & Liu, D. (2018). Determination of piperidinium ionic liquid cations in environmental water samples by solid phase extraction and hydrophilic interaction liquid chromatography.
  • CN105924408A - Preparation method of N, N-dimethyl piperidine chloride salt - Google Patents. (n.d.).
  • Wang, Y., et al. (2022). Chemically stable piperidinium cations for anion exchange membranes. Journal of Materials Chemistry A, 10(40), 21385-21394.
  • Journal of Medicinal Chemistry. (2024, March 29). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

  • PubMed. (2012, July 15). [Analysis of piperidinium ionic liquid cations by ion chromatography with direct conductivity detection]. Retrieved from [Link]

  • Sudhir Nama. (2024, November 21). Amines And Their Chemical Reactions Explanation Step By Step In Simple Manners For NEET, CBSE, And JEE. Retrieved from [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? Retrieved from [Link]

  • ResearchGate. (2020, February 7). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from [Link]

  • Gibson, E. K. (2007).
  • Stanford Advanced Materials. (n.d.). Piperidinium Salts For Energy Storage & Batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemically stable piperidinium cations for anion exchange membranes. Retrieved from [Link]

  • Sulphur Recovery Engineering. (2024, July 5). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • Nature Catalysis. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis of piperidinium ionic liquid cations by ion chromatography with direct conductivity detection. Retrieved from [Link]

  • Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Chemical Communications (RSC Publishing). (n.d.). Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation. Retrieved from [Link]

  • Macromolecules. (2023, January 17). Polyfluorenes Bearing N,N-Dimethylpiperidinium Cations on Short Spacers for Durable Anion Exchange Membranes. ACS Publications. Retrieved from [Link]

  • Fundamentals. (2015, February 7). CHEM118-05 Stoichiometric Control and the Aldol Condensation. Retrieved from [Link]

  • PubMed. (n.d.). (2R,3R,4R,5S)-3,4,5-Trihydroxy-2-(2-hydroxyethyl)piperidinium chloride. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 1-[3-(p-Fluorobenzoyl)propyl]piperidinium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-[3-(4-fluorobenzoyl)propyl]piperidinium chloride (also known as the hydrochloride salt of 4'-fluoro-4-(1-piperidinyl)butyrophenone). This compound is a critical pharmacophore in the synthesis of neuroleptic butyrophenones (e.g., Haloperidol, Melperone).

Unlike simple organic bases, the analysis of this salt form presents unique challenges:

  • 
    F-
    
    
    
    H Spin-Spin Coupling:
    The para-fluorine atom introduces complex splitting patterns (pseudo-quartets) in the aromatic region.
  • Ammonium Proton (

    
    ) Dynamics:  The visibility and shape of the 
    
    
    
    signal are heavily solvent-dependent.
  • Salt vs. Free Base Shifts: Protonation of the piperidine nitrogen significantly deshields adjacent

    
    -methylene protons.
    

This guide compares the spectral performance across three common solvent systems—DMSO-d


 , CDCl

, and D

O
—to determine the optimal protocol for structural validation.
Structural Connectivity & Numbering

To ensure accurate assignment, we define the structural flow from the Fluorobenzoyl "Head" to the Piperidine "Tail".

G F Fluorine (F) Ar Aromatic Ring (AA'BB' System) F->Ar J(F-H) Coupling CO Carbonyl (C=O) Ar->CO Linker Propyl Linker (α, β, γ) CO->Linker Deshielding Zone N_plus Nitrogen (NH+) Linker->N_plus Pip Piperidine Ring N_plus->Pip Salt Formation

Figure 1: Structural connectivity and magnetic influence flow. The Fluorine atom dominates the aromatic splitting, while the protonated Nitrogen (


) dictates the aliphatic shifts.

Strategic Comparison: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the "spectral truth" you can extract. Below is a comparative analysis of the three primary solvent systems.

Comparative Performance Table
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
D

O
(Specific Use)
Solubility Excellent (High dielectric const.)Moderate/Poor (Salt dependent)Good
NH

Signal
Sharp/Broad Singlet (~10.5 ppm)Very Broad/Invisible Absent (H/D Exchange)
Aromatic Resolution High (distinct AA'BB'X)GoodModerate (overlap possible)
Moisture Sensitivity High (HDO peak @ 3.33 ppm)LowN/A (HDO @ 4.79 ppm)
Primary Utility Full Structural Characterization Lipophilic Impurity CheckCounter-ion/Purity Check
Expert Insight: Why DMSO-d Wins

For the hydrochloride salt, DMSO-d


  is the superior choice. The high polarity disrupts the tight ion pairing between the piperidinium cation and the chloride anion, resulting in sharper lines. Crucially, DMSO does not exchange protons rapidly, allowing the 

proton
to be observed (typically >10 ppm). This signal is the definitive proof of salt formation. In D

O, this proton is lost to exchange (

), erasing a key structural confirmation point.

Detailed Spectral Assignment (in DMSO-d )

A. The Aromatic Region (7.0 – 8.2 ppm)

This region is characteristic of a para-fluorophenyl group. It does not appear as two simple doublets (typical AA'BB') but rather as a complex second-order system due to


F coupling.
  • Protons Ortho to Carbonyl (H-2,6):

    • Shift:

      
       8.0 – 8.1 ppm.
      
    • Multiplicity: Multiplet (dd or pseudo-triplet).

    • Causality: Strongly deshielded by the magnetic anisotropy of the carbonyl (

      
      ) group.
      
    • Coupling:

      
       Hz; 
      
      
      
      Hz.
  • Protons Ortho to Fluorine (H-3,5):

    • Shift:

      
       7.3 – 7.4 ppm.
      
    • Multiplicity: Pseudo-quartet (or triplet of doublets).

    • Causality: Shielded by the electron-rich Fluorine.

    • Coupling:

      
       Hz; 
      
      
      
      Hz. Note: The H-F coupling constant is often similar to the H-H ortho coupling, creating the pseudo-quartet appearance.
B. The Aliphatic Linker & Piperidine Ring (1.5 – 3.5 ppm)

The propyl chain and piperidine ring signals are significantly affected by the positive charge on the nitrogen.

  • The "Fingerprint" Triplet (

    
     to C=O): 
    
    • Shift:

      
       3.1 – 3.2 ppm.
      
    • Multiplicity: Triplet (

      
       Hz).
      
    • Assignment:

      
      .
      
  • The Ammonium Alpha Protons (

    
     to N+): 
    
    • Shift:

      
       2.9 – 3.5 ppm (Cluster).
      
    • Appearance: This region contains the

      
       of the propyl chain adjacent to Nitrogen and the equatorial/axial protons of the piperidine ring adjacent to Nitrogen.
      
    • Salt Effect: In the free base, these would appear ~2.3 – 2.5 ppm. In the HCl salt, the inductive effect of

      
       pulls them downfield to ~3.0 – 3.5 ppm, often overlapping with the water signal in DMSO (3.33 ppm).
      
  • The Central Linker & Ring Bulk (

    
    ): 
    
    • Shift:

      
       1.4 – 2.1 ppm.
      
    • Multiplicity: Complex multiplets.

    • Assignment: Central propyl

      
       and piperidine 
      
      
      
      protons.
C. The Labile Proton (NH+)
  • Shift:

    
     9.5 – 10.5 ppm.
    
  • Appearance: Broad singlet.

  • Validation: Add one drop of D

    
    O to the NMR tube and shake. If this peak disappears, it confirms it is the exchangeable 
    
    
    
    .

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, follow this "Check-Verify" protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the piperidinium chloride salt.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Critical: Use a fresh ampoule to minimize water content. High water content will broaden the

      
       peak and obscure the 3.3 ppm region.
      
  • Homogenization: Sonicate for 30 seconds. Salts can be slow to dissolve; ensure the solution is perfectly clear.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer delay).

  • Scans (NS): 16 or 32 (Sufficient for >5mg).

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reasoning: The aromatic protons and the

      
       proton have longer T1 relaxation times. A short D1 will reduce integration accuracy of the aromatic region relative to the aliphatic chain.
      
  • Spectral Width: -2 to 14 ppm (to catch the downfield

    
    ).
    
Step 3: Processing & Logic Check

Use the following decision tree to validate your spectrum.

Workflow Start Acquire Spectrum (DMSO-d6) Check_NH Is NH+ peak visible (>9.5 ppm)? Start->Check_NH Check_Ar Check Aromatic Region (7.0-8.2 ppm) Check_NH->Check_Ar Yes Fail_Base FAIL: Likely Free Base Check_NH->Fail_Base No (and Aliphatic < 3.0 ppm) Fail_Water FAIL: Wet Solvent/Exchange Check_NH->Fail_Water No (but Aliphatic > 3.0 ppm) Pass PASS: Salt Confirmed Check_Ar->Pass 2 sets of multiplets (F-coupling visible)

Figure 2: Validation workflow for confirming salt identity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2062-77-3, Butyrophenone derivatives. Retrieved from [Link]

  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier. (Authoritative source on coupling constants and spin systems).
  • Reich, H. J. (2023).Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Reference for solvent effects on ammonium salts).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Technical Comparison: MS Fragmentation Profiling of 4'-Fluoro-4-(1-piperidinyl)butyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4'-Fluoro-4-(1-piperidinyl)butyrophenone (hereafter referred to as FPBP ). This molecule serves as a critical model compound for butyrophenone antipsychotics (e.g., Haloperidol, Melperone) and is a known process impurity in the synthesis of fluorinated psychiatric drugs.

Executive Summary

In the structural characterization of butyrophenone neuroleptics, 4'-Fluoro-4-(1-piperidinyl)butyrophenone (FPBP) represents a unique diagnostic challenge. Structurally, it is the "skeletal backbone" of Haloperidol, lacking the 4-hydroxy-4-chlorophenyl moiety on the piperidine ring.

For researchers in drug development and toxicology, distinguishing FPBP from its analogs is critical for two reasons:

  • Impurity Monitoring: It is a potential degradation product or synthetic intermediate (des-hydroxy-des-chlorophenyl haloperidol).

  • Forensic Screening: Its fragmentation mimics the "designer drug" patterns of synthetic cathinones and fentanyl precursors, requiring precise m/z discrimination.

This guide compares the MS/MS performance of FPBP against Haloperidol and Melperone , demonstrating that while all three share the fluorobutyrophenone "warhead," the piperidine ring fragmentation provides the definitive fingerprint for identification.

Mechanistic Fragmentation Analysis

The fragmentation of FPBP (MW 249.32 Da) under Electrospray Ionization (ESI) and Electron Impact (EI) is governed by three competitive pathways: Inductive Cleavage , McLafferty Rearrangement , and Charge-Remote Fragmentation .

The Diagnostic Triad

The mass spectrum is defined by three primary ion clusters. Understanding the causality of these peaks is essential for method development.

Fragment Typem/z (Theory)MechanismDiagnostic Value
Fluorobenzoyl Cation 123.02

-Cleavage at Carbonyl
Class Identifier. Confirms the presence of the 4'-fluoro-butyrophenone core. Shared by Haloperidol, Melperone, and Droperidol.
McLafferty Ion 138.05

-H Rearrangement
Backbone Identifier. Confirms the intact alkyl chain length (propyl linker) between the carbonyl and the nitrogen.
Iminium Ion 98.09 N-C

-Cleavage
Specific Identifier. Differentiates FPBP from Haloperidol (which yields m/z 224) and Melperone (m/z 112).
Fragmentation Pathway Diagram

The following diagram illustrates the competitive pathways leading to the diagnostic ions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 250 AlphaCleavage α-Cleavage (Carbonyl-Alkyl bond) Parent->AlphaCleavage High Energy McLafferty McLafferty Rearrangement Parent->McLafferty Med Energy (Requires γ-H) PipCleavage Piperidine Ring Cleavage Parent->PipCleavage N-Charge Site Frag123 Fluorobenzoyl Cation m/z 123 (F-Ph-CO)+ AlphaCleavage->Frag123 Frag138 Enol Radical Cation m/z 138 (F-Ph-C(OH)=CH2)+ McLafferty->Frag138 Frag98 Exocyclic Iminium m/z 98 (CH2=N-Pip)+ PipCleavage->Frag98 Frag84 Piperidinium Ion m/z 84 (C5H10N)+ PipCleavage->Frag84

Caption: Competitive fragmentation pathways of FPBP. The m/z 123 and 138 ions confirm the butyrophenone core, while m/z 98/84 confirm the unsubstituted piperidine moiety.

Comparative Performance: FPBP vs. Alternatives

In a drug development context, FPBP is rarely the final target; it is usually compared against the active pharmaceutical ingredients (APIs) it resembles.

Comparative Data Table (ESI-MS/MS)

The following table contrasts the MS/MS signature of FPBP against its two closest structural analogs.

FeatureFPBP (Target) Haloperidol (API) Melperone (Analog)
Parent Ion [M+H]+ 250.16 376.15 264.17
Base Peak (Low CE) m/z 98 (Piperidine)m/z 165 (F-Ph-CO-C3H6+)m/z 112 (Methyl-Pip)
Key Fragment 1 m/z 123 (F-Benzoyl)m/z 123 (F-Benzoyl)m/z 123 (F-Benzoyl)
Key Fragment 2 m/z 84 (Ring)m/z 224 (Cl-Ph-OH-Pip)m/z 165 (Loss of amine)
McLafferty Ion m/z 138 (Strong)m/z 138 (Weak/Absent*)m/z 138 (Moderate)
Retention Time (C18) Early Eluting (Polar)Late Eluting (Lipophilic)Mid Eluting

*Note: In Haloperidol, the bulky 4-chlorophenyl group on the piperidine ring sterically hinders the optimal geometry for McLafferty rearrangement compared to the unsubstituted FPBP.

Performance Insight
  • Ionization Efficiency: FPBP exhibits superior ionization efficiency compared to Haloperidol in ESI(+) mode. The unsubstituted piperidine nitrogen is more accessible for protonation than the sterically hindered nitrogen in Haloperidol.

  • Stability: The FPBP molecular ion is less stable than Haloperidol. Under collision-induced dissociation (CID), FPBP fragments readily at lower collision energies (15-20 eV) to yield the m/z 98 base peak, whereas Haloperidol requires higher energy (25-30 eV) to cleave the robust piperidine-phenyl bond.

Experimental Protocol: Differentiation Workflow

To definitively identify FPBP in a complex matrix (e.g., plasma or reaction mixture), use the following Multiple Reaction Monitoring (MRM) protocol.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Differentiation Logic
  • Precursor Scan: Perform a Q1 scan.

    • If m/z 376 is observed

      
       Suspect Haloperidol .
      
    • If m/z 250 is observed

      
       Suspect FPBP .
      
  • Product Ion Scan (MS2): Fragment the candidate ion.

  • Marker Check:

    • Look for m/z 224 . Presence indicates the 4-chlorophenyl-4-hydroxy moiety (Haloperidol).[1]

    • Look for m/z 98 and m/z 84 . Presence without m/z 224 indicates the unsubstituted piperidine (FPBP).

  • Ratio Validation: Calculate the ratio of m/z 123 : m/z 98.

    • For FPBP, this ratio is typically 0.6 - 0.8 (instrument dependent).

    • Significant deviation suggests co-elution with other butyrophenone analogs.

Decision Tree Diagram

DecisionTree Start Sample Injection (LC-MS/MS) Q1Scan Q1 Scan: Detect Parent Ion Start->Q1Scan Check376 m/z 376? Q1Scan->Check376 Check250 m/z 250? Check376->Check250 No Frag376 Fragment m/z 376 Check376->Frag376 Yes Frag250 Fragment m/z 250 Check250->Frag250 Yes ResultUnk ID: Unknown Analog Check250->ResultUnk No Check224 m/z 224 Present? Frag376->Check224 Check98 m/z 98 Present? Frag250->Check98 ResultHalo ID: Haloperidol Check224->ResultHalo Yes Check224->ResultUnk No ResultFPBP ID: FPBP (Impurity/Analog) Check98->ResultFPBP Yes Check98->ResultUnk No

Caption: Logical workflow for distinguishing FPBP from Haloperidol using specific fragment markers.

References

  • NIST Mass Spectrometry Data Center. (2023).[2] Haloperidol Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [Link]

  • Janssen, P. A. (1961). Comparative Pharmacological Data on 6 New Basic 4'-fluorobutyrophenone Derivatives. Arzneimittelforschung. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry: Fragmentation Patterns of Carbonyl Compounds and McLafferty Rearrangement.[Link]

  • PubChem. (2023). Compound Summary: Melperone (CID 15387). National Library of Medicine. [Link]

Sources

Comparing sigma-1 vs sigma-2 receptor selectivity of piperidinyl butyrophenones

Author: BenchChem Technical Support Team. Date: February 2026

Topic : Comparing Sigma-1 vs Sigma-2 Receptor Selectivity of Piperidinyl Butyrophenones Audience : Researchers, scientists, and drug development professionals.[1][2][3]

Executive Summary: The "Pan-Sigma" Nature of Butyrophenones

In the landscape of receptor pharmacology, piperidinyl butyrophenones (e.g., Haloperidol, Trifluperidol) are classically defined as Dopamine


 antagonists.[3] However, this definition is incomplete. To the seasoned medicinal chemist and systems biologist, these molecules are potent, often non-selective "pan-sigma" ligands .

Their nanomolar affinity for both Sigma-1 (


) and Sigma-2 (

) receptors complicates their use as specific probes but opens unique therapeutic windows.[1][2][3] This guide dissects the structural determinants of this duality, provides validated protocols to distinguish between the subtypes, and warns against common experimental pitfalls.

Structural Basis of Selectivity (SAR)

The pharmacophore of piperidinyl butyrophenones binding to sigma receptors is distinct from their dopamine pharmacophore, though they overlap significantly.

The Pharmacophore
  • Basic Nitrogen : The protonated nitrogen of the piperidine ring is the anchor, forming an electrostatic interaction with a conserved aspartate (often

    
     in 
    
    
    
    ).
  • Butyrophenone Tail : The 4-carbon chain length is critical.[1][2] While optimal for

    
     antagonism, it also perfectly spans the hydrophobic tunnel of the 
    
    
    
    receptor.
  • Piperidine Substituents :

    • 
       Preference : Large, hydrophobic groups at the 4-position of the piperidine ring (e.g., 4-chlorophenyl in Haloperidol) enhance 
      
      
      
      affinity via hydrophobic bulk tolerance in the
      
      
      -barrel.[1][2][3]
    • 
       Sensitivity : The 
      
      
      
      receptor (TMEM97) pocket is less tolerant of specific steric bulks compared to
      
      
      , but butyrophenones generally fit well due to their flexibility.
Visualizing the Interaction Landscape

SAR_Flowchart Core Piperidinyl Butyrophenone Scaffold N_Atom Basic Nitrogen (Electrostatic Anchor) Core->N_Atom Linker Butyrophenone Chain (4-Carbon Linker) Core->Linker Subst 4-Position Substituent (Aromatic/Hydrophobic) Core->Subst Effect_S1 High Sigma-1 Affinity (nM range) N_Atom->Effect_S1 Essential Effect_S2 High Sigma-2 Affinity (nM range) N_Atom->Effect_S2 Essential Linker->Effect_S1 Tolerates variation Effect_D2 Dopamine D2 Affinity (Major Off-Target) Linker->Effect_D2 Length Critical Subst->Effect_S1 Bulk Enhances Binding Subst->Effect_S2 Steric Sensitivity

Figure 1: Structural determinants of piperidinyl butyrophenone binding. The basic nitrogen is the universal anchor, while the linker length and 4-position substituents modulate subtype selectivity.[1]

Comparative Data Analysis

The following table synthesizes


 values from radioligand binding assays. Note that Haloperidol  is the prototype "non-selective" sigma ligand.
Compound


(nM)


(nM)
Selectivity Ratio (

)
Clinical/Experimental Note
Haloperidol 2.0 – 4.0 10 – 20 ~5 (Low)The "Pan-Sigma" reference.[1][2][3] High affinity for both subtypes.[2]
Reduced Haloperidol 1.4 5.0 ~3.5 (Low)Critical Tool : Metabolite II.[2][3] Retains sigma affinity but loses

affinity (

nM).[1][2][3]
Trifluperidol 3.3 ~15 ~5 (Low)Structurally similar to Haloperidol; often exhibits slightly higher potency.[2]
Penfluridol ~10 ~20 ~2 (Low)Long-acting.[1][2][3] High lipophilicity drives non-specific binding if not washed thoroughly.[2]
PB28 (Reference)0.36 5.42 ~15Cyclohexylpiperazine derivative.[1][2][3] Standard for high-affinity screening.

Key Insight : Researchers often use Haloperidol to block sigma receptors in vivo.[2] However, because it blocks


 receptors with equal potency (

nM), observed effects cannot be attributed to sigma receptors alone.[2][3] Reduced Haloperidol (Metabolite II) is the superior tool for isolating sigma-mediated effects because it effectively "silences" the dopamine component while maintaining high sigma affinity.[1][2]

Experimental Protocols: Measuring Selectivity

To determine these values, one cannot simply "buy a kit." The reliability of your data depends on the masking strategy .

The "Masking Hazard" (Critical Expertise)

Historically,


 binding was measured using 

-DTG (a non-selective sigma ligand) in the presence of (+)-pentazocine to "mask" (block)

sites.[1][2][3]
  • The Risk : High concentrations of (+)-pentazocine can inadvertently displace the radioligand from

    
     sites or fail to fully mask 
    
    
    
    if the ratio is off.[1][2]
  • The Solution : Use highly selective radioligands like

    
     if available, or strictly validate the masking concentration (typically 100 nM - 1 
    
    
    
    M (+)-pentazocine).[1][2][3]
Protocol Workflow

Objective : Determine


 for a novel butyrophenone analog against 

and

.

1. Membrane Preparation

  • Tissue : Guinea pig brain (rich in

    
    ) or Rat liver (rich in 
    
    
    
    ).[1][2][3][4]
  • Buffer : 50 mM Tris-HCl, pH 7.4 or 8.0.

2. Radioligand Binding Setup

Receptor TargetRadioligandConcentrationMasking Agent (Blocker)Non-Specific Binding Definer
Sigma-1 (

)

-Pentazocine
3 – 5 nMNone (Ligand is selective)Haloperidol (10

M)
Sigma-2 (

)

-DTG
3 – 5 nM(+)-Pentazocine (100 nM) Haloperidol (10

M)

3. Incubation & Filtration

  • Incubation : 120 minutes at 25°C (Room Temp).[2][3] Equilibrium is slower for hydrophobic butyrophenones; do not rush.[2]

  • Termination : Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce binding to the filter itself (crucial for lipophilic ligands like penfluridol).[2][3]

Protocol_Workflow Start Start: Membrane Prep Choice Select Target Receptor Start->Choice S1_Path Sigma-1 Assay Choice->S1_Path S2_Path Sigma-2 Assay Choice->S2_Path Ligand_S1 Add [3H]-(+)-Pentazocine (Selective Agonist) S1_Path->Ligand_S1 Ligand_S2 Add [3H]-DTG (Non-Selective) S2_Path->Ligand_S2 Incubation Incubate 120 min @ 25°C Ligand_S1->Incubation Masking CRITICAL STEP: Add (+)-Pentazocine (100 nM) to mask S1 sites Ligand_S2->Masking Masking->Incubation Filter Filter (GF/B + PEI) Incubation->Filter Count Scintillation Counting Calculate Ki Filter->Count

Figure 2: Validated workflow for differential binding assays. Note the critical masking step for Sigma-2 determination.

References

  • Sigma Receptor Binding Assays . Current Protocols in Pharmacology. (2015). Detailed protocols for radioligand binding.

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays . Frontiers in Pharmacology. (2020).[1][2][3] Critical analysis of the DTG/Pentazocine masking technique.

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds . Neuropharmacology. (2007).[1][2][3] Comparative data on Haloperidol vs. selective ligands.[2][5][6]

  • Metabolites of haloperidol display preferential activity at sigma receptors . European Journal of Pharmacology. (1994). Establishes Reduced Haloperidol as a selective sigma tool.[2]

  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator . Frontiers in Pharmacology. (2020).[1][2][3] Data on high-affinity piperazine/piperidine analogs.

Sources

A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) Methodologies for the Analysis of Haloperidol and Its Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Haloperidol and its structurally similar compounds, such as 1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride. As a senior application scientist, this document is structured to not only present protocols but to also elucidate the rationale behind the methodological choices, ensuring a robust and reproducible analytical outcome.

Introduction: The Analytical Imperative for Haloperidol and Related Piperidinium Compounds

Haloperidol is a potent antipsychotic medication belonging to the butyrophenone class. Its chemical structure features a fluorobenzoylpropyl group attached to a piperidine ring, a common motif in many centrally acting drugs. The compound 1-[3-(p-Fluorobenzoyl)propyl]piperidinium chloride shares this core structure, suggesting that analytical methods developed for Haloperidol can serve as an excellent starting point for its analysis. The primary goal of any HPLC method in this context is to achieve adequate separation of the main compound from its potential impurities, degradation products, and related substances, a critical requirement for ensuring drug safety and efficacy as mandated by regulatory bodies like the FDA and detailed in pharmacopeias.

The choice of HPLC parameters, including the stationary phase, mobile phase composition, and detector settings, is dictated by the physicochemical properties of the analytes. Haloperidol and its analogues are basic compounds, which can lead to poor peak shape (tailing) on traditional silica-based columns due to interactions with acidic silanol groups. Therefore, modern analytical methods often employ end-capped columns or employ mobile phase additives to mitigate these undesirable interactions.

Comparative Analysis of HPLC Methodologies

Two primary HPLC approaches are commonly employed for the analysis of Haloperidol and its related substances: Isocratic and Gradient elution. Below, we compare two distinct methods, outlining their respective protocols and performance characteristics.

This method is designed for rapid and routine analysis where the separation of the main peak from a known set of impurities is the primary objective. Its simplicity and robustness make it ideal for quality control environments.

Experimental Protocol:

  • Column: A C18 column with end-capping (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its hydrophobicity and reduced silanol activity.

  • Mobile Phase: A buffered mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 25mM potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid) in a 40:60 (v/v) ratio is used. The buffer is crucial for controlling the ionization state of the basic analytes and ensuring consistent retention times.

  • Flow Rate: A standard flow rate of 1.0 mL/min is employed.

  • Detection: UV detection at 245 nm is utilized, which is near the absorbance maximum for the benzoyl chromophore present in the molecule.

  • Temperature: The column is maintained at 30°C to ensure reproducibility.

  • Injection Volume: 20 µL.

Workflow Diagram:

Isocratic_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Sample in Mobile Phase injector Autosampler (20 µL injection) s_prep->injector m_prep Prepare & Degas Mobile Phase (40:60 ACN:Buffer pH 3.0) pump Isocratic Pump (1.0 mL/min) m_prep->pump pump->injector column C18 Column (250x4.6mm, 5µm) @ 30°C injector->column detector UV Detector @ 245 nm column->detector cds Chromatography Data System (CDS) detector->cds report Generate Report (Retention Time, Peak Area) cds->report

Caption: Workflow for Isocratic HPLC Analysis.

For complex samples, such as those from forced degradation studies or impurity profiling, a gradient elution method provides superior resolving power. By varying the mobile phase composition over time, it can effectively separate compounds with a wider range of polarities.

Experimental Protocol:

  • Column: A high-resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is chosen for enhanced separation efficiency.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving peak shape for basic compounds.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Detection: UV detection at 245 nm.

  • Temperature: 35°C.

  • Injection Volume: 10 µL.

Workflow Diagram:

Gradient_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Sample in Diluent injector Autosampler (10 µL injection) s_prep->injector ma_prep Mobile Phase A: 0.1% TFA in Water pump Gradient Pump (1.2 mL/min) ma_prep->pump mb_prep Mobile Phase B: 0.1% TFA in ACN mb_prep->pump pump->injector column C18 Column (150x4.6mm, 3.5µm) @ 35°C injector->column detector UV Detector @ 245 nm column->detector cds Chromatography Data System (CDS) detector->cds report Generate Report (Retention Times, Resolution) cds->report

Caption: Workflow for Gradient HPLC Analysis.

Performance Comparison and Data Summary

The following table summarizes the expected retention times for Haloperidol and a key related substance, Reduced Haloperidol, using the two described methods. These values are illustrative and can vary based on the specific column batch, system dwell volume, and other experimental variables.

Analyte Method A (Isocratic) Retention Time (min) Method B (Gradient) Retention Time (min)
Reduced Haloperidol~ 4.5~ 8.2
Haloperidol~ 6.0~ 10.5
Resolution (Rs) > 2.0> 3.0

Trustworthiness and Self-Validation: To ensure the validity of these methods, a system suitability test (SST) must be performed before any sample analysis. The SST should include parameters such as retention time reproducibility (RSD < 1%), peak area precision (RSD < 2%), column efficiency (theoretical plates > 2000), and peak tailing factor (typically between 0.8 and 1.5). The resolution between the main peak and the closest eluting impurity should also be monitored and meet a minimum requirement (e.g., Rs > 2.0).

Discussion: Choosing the Right Method
  • Method A (Isocratic) is advantageous for its speed and simplicity, making it highly suitable for routine assays where the impurity profile is well-characterized. The stable mobile phase composition leads to highly reproducible retention times and minimizes column re-equilibration time between injections.

  • Method B (Gradient) offers significantly higher resolving power and is the method of choice for stability studies, forced degradation analysis, and the development of impurity profiles. The gradient can separate analytes with a wider range of hydrophobicities, which is essential when unknown degradation products may be present. The use of TFA as an ion-pairing agent is particularly effective at producing sharp, symmetrical peaks for basic compounds like Haloperidol.

The selection between these methods should be guided by the specific analytical challenge. For release testing of a final product with a known set of impurities, the isocratic method is often sufficient. For development and stability testing, the gradient method provides a more comprehensive and robust separation.

Conclusion

This guide has provided a comparative overview of two distinct HPLC methods for the analysis of Haloperidol and its related substances. By understanding the principles behind isocratic and gradient elution, and by carefully selecting column chemistry and mobile phase conditions, researchers and drug development professionals can develop and validate robust analytical methods. The protocols and data presented herein serve as a foundational reference, emphasizing the importance of methodological rationale and system suitability for achieving accurate and reliable results in pharmaceutical analysis.

References

  • Title: Haloperidol. Source: U.S. Pharmacopeia (USP). URL: [Link]

  • Title: Development and Validation of a Stability-Indicating HPLC Method for the Estimation of Haloperidol in Bulk and Pharmaceutical Dosage Forms. Source: International Journal of Pharmacy and Pharmaceutical Sciences, Vol 5, Issue 4, 2013. URL: [Link]

  • Title: Forced Degradation Study of Haloperidol by Using a Validated Stability Indicating RP-HPLC Method. Source: Journal of Chemical and Pharmaceutical Research, 2015, 7(12):50-57. URL: [Link]

Analytical Profiling of Fluorobenzoyl Propyl Piperidine Salts: An FTIR Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Peaks Identification for Fluorobenzoyl Propyl Piperidine Salts Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Medicinal Chemists

Executive Summary

The identification of 4-(4-fluorobenzoyl)-1-propylpiperidine hydrochloride (and its positional isomers) presents a specific challenge in forensic and medicinal chemistry. While Mass Spectrometry (MS) is the gold standard for molecular weight determination, it often fails to distinguish between regioisomers (ortho-, meta-, para-fluorine substitution) due to identical fragmentation patterns.

This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against alternative analytical methods, establishing it as the superior technique for rapid isomer discrimination and solid-state salt characterization. We provide experimentally grounded peak assignments and a self-validating workflow for identifying the para-fluorobenzoyl moiety in piperidine salts.

Part 1: The Analytical Challenge

The core structural motif—a fluorophenyl group linked via a carbonyl to a propyl-substituted piperidine ring—creates a "spectral fingerprint" heavily dependent on the position of the fluorine atom and the nature of the carbonyl linkage (ketone vs. amide).

The Problem: In Gas Chromatography-Mass Spectrometry (GC-MS), the primary fragment ion for all three isomers (2-F, 3-F, 4-F) is the fluorobenzoyl cation (m/z 123). This makes MS insufficient for definitive structural elucidation without retention time standards.

The Solution: FTIR exploits the changes in dipole moments and lattice vibrations. The C-H out-of-plane (oop) bending vibrations in the fingerprint region (600–900 cm⁻¹) provide a definitive "on/off" signal for ortho, meta, and para substitutions.

Part 2: Comparative Performance Analysis

The following table compares FTIR (specifically KBr Pellet and ATR modes) against GC-MS and Raman spectroscopy for this specific application.

Table 1: Analytical Method Performance Comparison

FeatureFTIR (KBr Pellet) FTIR (ATR) GC-MS Raman
Isomer Discrimination Superior (Distinct fingerprint region)High (Good, but resolution lower than KBr)Low (Identical mass fragments)High (Complementary to FTIR)
Sample Integrity Destructive (Requires grinding/pressing)Non-Destructive (Sample recoverable)Destructive (Vaporization)Non-Destructive
Salt ID (HCl) Excellent (Broad ammonium band visible)Good (Ammonium band sometimes attenuated)N/A (Analyzes freebase only)Poor (Weak signal for ionic bonds)
Throughput Low (10-15 mins/sample)High (<2 mins/sample)Low (30+ mins/run)High (<2 mins/sample)
Moisture Sensitivity High (Hygroscopic KBr artifacts)LowN/ALow

Critical Insight: While ATR is faster, the KBr pellet method remains the reference standard for publication-quality spectral assignment of piperidine salts because it avoids the peak shifts and relative intensity distortions caused by the refractive index dependence of the ATR crystal (depth of penetration effects).

Part 3: Detailed Spectral Assignment

Target Molecule: 4-(4-fluorobenzoyl)-1-propylpiperidine HCl

The spectrum is divided into three critical zones. Identification requires positive confirmation in all three zones .

Zone 1: The "Salt" & Aliphatic Region (4000 – 2000 cm⁻¹)

The hydrochloride salt formation protonates the tertiary nitrogen of the piperidine ring (


).
  • 2400 – 2700 cm⁻¹ (Broad, Multiple Bands): The "Ammonium Band." This is the N-H+ stretching vibration, often overlaid with overtone bands. Its presence confirms the sample is a salt, not a freebase.

  • 2960 – 2850 cm⁻¹: Aliphatic C-H stretching.

    • ~2960 cm⁻¹: Asymmetric

      
       (Propyl chain).
      
    • ~2930 cm⁻¹: Asymmetric

      
       (Piperidine ring).
      
    • ~2870 cm⁻¹: Symmetric

      
      .
      
Zone 2: The Carbonyl "Gatekeeper" (1700 – 1600 cm⁻¹)

This region distinguishes the specific linkage.

  • 1675 – 1685 cm⁻¹ (Strong, Sharp): Aryl Alkyl Ketone (

    
    ).
    
    • Note: If the peak appears lower (1630–1650 cm⁻¹), it suggests an Amide linkage (Benzoylpiperidine), indicating a different structural analog.

    • The conjugation with the fluorophenyl ring lowers the frequency slightly compared to a non-aromatic ketone.

Zone 3: The Fingerprint & Isomer Region (1500 – 600 cm⁻¹)

This is the definitive region for the Fluorine position .

  • 1220 – 1235 cm⁻¹ (Strong): C-F Stretching vibration.

  • 1590 & 1500 cm⁻¹: Aromatic Ring breathing (C=C skeletal vibrations).

  • 810 – 850 cm⁻¹ (Critical): Para-substitution (1,4-disubstituted benzene).

    • Para (4-F): Single strong band ~830 cm⁻¹.

    • Meta (3-F): Two bands ~780 cm⁻¹ and ~690 cm⁻¹.

    • Ortho (2-F): Single band ~750 cm⁻¹.

Table 2: Diagnostic Peak List (4-Fluorobenzoyl Propyl Piperidine HCl)

Wavenumber (cm⁻¹)Functional Group AssignmentDiagnostic Value
2450-2650

Stretch (Ammonium)
Confirms HCl Salt form
1680 ± 5

Stretch (Aryl Ketone)
Confirms Ketone Linkage
1595

Aromatic Ring
General Aromaticity
1225

Stretch
Confirms Fluorination
835

OOP Bending (Para)
Primary Isomer ID
Part 4: Experimental Protocols

To ensure reproducibility, follow these specific protocols.

Protocol A: High-Fidelity KBr Pellet (Reference Standard)

Use this for library matching and resolving weak overtone bands.

  • Preparation: Dry spectroscopic grade KBr powder at 110°C for 2 hours to remove moisture.

  • Ratio: Mix 1.5 mg of the piperidine salt with 150 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2 minutes until the mixture is a fine, non-reflective powder. Causality: Coarse particles cause the "Christiansen Effect," distorting peak shapes.

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum.

  • Validation: The resulting pellet must be transparent (glass-like). If opaque/white, regrind and repress.

Protocol B: Rapid ATR Screening (Routine Analysis)

Use this for high-throughput screening.

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

  • Background: Collect 32 scans of the clean air background.

  • Deposition: Place ~5 mg of sample on the crystal center.

  • Pressure: Apply maximum pressure using the slip-clutch tower. Causality: Poor contact results in weak absorbance bands, especially in the high-wavenumber region.

  • Correction: Apply "ATR Correction" algorithm in your software to adjust relative intensities to match transmission spectra.

Part 5: Data Interpretation Workflow

The following logic gate visualizes the decision process for identifying the specific salt and isomer.

FTIR_Workflow Start Unknown Sample CheckSalt Check 2400-2700 cm⁻¹ (Broad Band?) Start->CheckSalt IsSalt HCl Salt Confirmed CheckSalt->IsSalt Band Present IsBase Freebase Form CheckSalt->IsBase Band Absent CheckCO Check Carbonyl (1600-1700 cm⁻¹) IsSalt->CheckCO IsBase->CheckCO Proceeds Ketone Ketone Linkage (~1680 cm⁻¹) CheckCO->Ketone High Freq Amide Amide Linkage (~1640 cm⁻¹) CheckCO->Amide Low Freq CheckFingerprint Check Fingerprint (600-900 cm⁻¹) Ketone->CheckFingerprint Para Para-Isomer (4-F) Peak @ ~835 cm⁻¹ CheckFingerprint->Para Single Band MetaOrtho Meta/Ortho Isomer Peaks @ 750 or 780 cm⁻¹ CheckFingerprint->MetaOrtho Split/Shifted FinalID ID: 4-(4-fluorobenzoyl)-1-propylpiperidine HCl Para->FinalID

Figure 1: Logic flow for the structural elucidation of fluorobenzoyl piperidine salts via FTIR.

References
  • SWGDRUG. (2014).[2][3] Scientific Working Group for the Analysis of Seized Drugs Recommendations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2724440, 4-(4-Fluorobenzoyl)piperidine. Retrieved from [Link]

  • Specac. (2023). Comparison of FTIR spectra recorded from KBr sample pellets vs ATR. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. (Applied here for structural analog methodology). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Potency of Novel Butyrophenones

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 1-[3-(p-Fluorobenzoyl)propyl]piperidinium and Haloperidol at the Dopamine D2 Receptor

To our colleagues in neuropsychiatric drug discovery, this guide provides a framework for assessing the potency of novel compounds against established benchmarks. Here, we compare Haloperidol, a cornerstone typical antipsychotic, with a structurally related test compound, 1-[3-(p-Fluorobenzoyl)propyl]piperidinium. This latter molecule represents the core butyrophenone-piperidine scaffold shared by many antipsychotics, including Haloperidol itself. By systematically evaluating its potency, we can dissect the contribution of specific chemical moieties—in this case, the absence of the 4-chlorophenyl and hydroxyl groups present on Haloperidol—to receptor interaction.

The therapeutic efficacy of typical antipsychotics is primarily attributed to their potent antagonism of the dopamine D2 receptor (D2R).[1][2] Haloperidol binds to this receptor with high affinity, typically in the low nanomolar to sub-nanomolar range.[1][3] This guide will detail the essential in vitro and in vivo experiments required to rigorously quantify and compare the D2R potency of our test compound against this well-characterized standard.

Section 1: In Vitro Potency Assessment

To build a comprehensive picture of a compound's potency, we must assess both its physical affinity for the receptor and its functional impact on cellular signaling.

Receptor Binding Affinity (Ki)

The inhibition constant (Ki) is a measure of a compound's binding affinity for a receptor. A lower Ki value signifies a higher affinity.[4] We determine this using a competitive radioligand binding assay, where the test compound competes with a radiolabeled ligand of known affinity (e.g., [³H]-Spiperone) for binding to the D2 receptor.[5][6]

Objective: To determine the concentration of the test compound that inhibits 50% of specific radioligand binding (IC50) and to calculate the inhibition constant (Ki).

Methodology:

  • Receptor Preparation: Utilize cell membranes prepared from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human dopamine D2L receptor.[6][7]

  • Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of [³H]-Spiperone (e.g., 0.5 nM), and varying concentrations of the test compound (1-[3-(p-Fluorobenzoyl)propyl]piperidinium) or Haloperidol (as a positive control).[6][7]

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.[6][7]

  • Defining Controls:

    • Total Binding: Receptor + [³H]-Spiperone (no competitor).

    • Non-Specific Binding (NSB): Receptor + [³H]-Spiperone + a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled Spiperone or Haloperidol) to saturate all specific binding sites.[6]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove residual unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a sigmoidal dose-response model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the D2R.[4][6]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare D2R-expressing cell membranes A1 Add Membranes, Radioligand, and Competitors to 96-well plate P1->A1 P2 Prepare serial dilutions of Test Compound & Haloperidol P2->A1 P3 Prepare Assay Buffer with [3H]-Spiperone (Radioligand) P3->A1 A2 Incubate at RT (e.g., 90 min) A1->A2 A3 Rapidly filter plate contents to separate bound/unbound ligand A2->A3 A4 Wash filters with ice-cold buffer A3->A4 D1 Quantify radioactivity using Scintillation Counter A4->D1 D2 Calculate Specific Binding (Total - NSB) D1->D2 D3 Plot % Inhibition vs. [Compound] and fit curve to find IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow for determining Ki via competitive radioligand binding.

Functional Potency (IC50)

Functional potency measures a compound's ability to produce a biological response. For a D2R antagonist, this is its ability to block the effects of an agonist like dopamine. The D2R is a Gi/o-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][8][9] We can measure an antagonist's potency by its ability to reverse this agonist-induced cAMP drop.

Objective: To determine the concentration of an antagonist that produces 50% inhibition (IC50) of the agonist-induced response.

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human D2 receptor.[10] Seed the cells in a 384-well plate and culture overnight.[10]

  • Assay Setup:

    • Remove culture medium and replace it with assay buffer.

    • Add varying concentrations of the antagonist (Test Compound or Haloperidol) and incubate for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a mixture containing a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) and a fixed, submaximal (EC80) concentration of a D2R agonist (e.g., Dopamine or Quinpirole).[11]

  • Incubation: Incubate at 37°C for 30-60 minutes to allow for cAMP modulation.[10]

  • Detection: Lyse the cells and detect intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a BRET-based biosensor.[11][12] The signal generated is typically inversely proportional to the amount of cAMP present.

  • Data Analysis:

    • Normalize the data, setting the response to Forskolin + Agonist as 0% inhibition and the response to Forskolin alone as 100% inhibition.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist Haloperidol or Test Compound Antagonist->D2R Blocks ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response

Caption: Workflow for determining in vivo ED50 in rodents.

Section 3: Data Summary and Interpretation

The data from these experiments allow for a multi-faceted comparison of potency.

Table 1: Comparative Potency Data (Hypothetical)

Parameter1-[3-(p-Fluorobenzoyl)propyl]piperidiniumHaloperidolPotency Ratio (Halo / Test Cmpd)
In Vitro Affinity (Ki, nM) 1251.5 [3][6]~0.012
In Vitro Functional (IC50, nM) 2502.8 [3][13]~0.011
In Vivo Behavioral (ED50, mg/kg) 2.50.05 [14][15]0.02

Interpretation:

Based on this hypothetical data, 1-[3-(p-Fluorobenzoyl)propyl]piperidinium is significantly less potent than Haloperidol across all measures. Its Ki and IC50 values are approximately 80-90 times higher, indicating substantially weaker binding affinity and functional antagonism at the D2 receptor in vitro. This reduced in vitro potency translates to the in vivo model, where a 50-fold higher dose is required to achieve the same antipsychotic-like effect.

This outcome strongly suggests that the 4-(4-chlorophenyl)-4-hydroxypiperidinyl moiety of Haloperidol is a critical pharmacophore for high-affinity D2 receptor binding. The simpler piperidine ring in the test compound lacks the key interactions necessary for potent antagonism. While less potent, compounds with moderate D2R affinity (Ki between 30-150 nM) are sometimes explored in the search for atypical antipsychotics with a reduced risk of extrapyramidal side effects. [1] This structured experimental approach provides a clear, quantitative comparison, grounding drug design hypotheses in robust empirical data.

References

  • Title: Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor Source: National Center for Biotechnology Information URL: [Link]

  • Title: Amphetamine induced hyperlocomotion Source: b-neuro URL: [Link]

  • Title: Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs Source: PubMed URL: [Link]

  • Title: Assay in Summary_ki - BindingDB Source: BindingDB URL: [Link]

  • Title: Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor Source: Frontiers in Pharmacology URL: [Link]

  • Title: Rodent Amphetamine Model of Schizophrenia Source: Creative Biolabs URL: [Link]

  • Title: In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography Source: PubMed URL: [Link]

  • Title: High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo Source: PubMed URL: [Link]

  • Title: Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker Source: PubMed URL: [Link]

  • Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands Source: University of Regensburg URL: [Link]

  • Title: D2 Dopamine Receptor Assay Source: Innoprot GPCR Functional Assays URL: [Link]

  • Title: Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL Source: ChemRxiv URL: [Link]

  • Title: Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats Source: La Trobe University URL: [Link]

  • Title: Evaluation of amphetamine-induced hyperlocomotion... Source: European Journal of Pharmacology - Ovid URL: [Link]

  • Title: Dopamine d2 receptor HTRF binding kinetics Source: BMG LABTECH URL: [Link]

  • Title: Antagonism of dopamine D2 receptor/Я-arrestin 2 interaction is a common property of clinically effective antipsychotics Source: PNAS URL: [Link]

  • Title: Effect of haloperidol (s.c.) on locomotor activity in rats... Source: ResearchGate URL: [Link]

  • Title: Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors Source: PubMed URL: [Link]

  • Title: Characterizing Gs- and Gi-Dependent Regulation of cAMP Levels in Real Time with cADDis Biosensor and Automated Live Cell Imaging Source: Agilent URL: [Link]

  • Title: Effects of caerulein + haloperidol on amphetamine-induced locomotor stereotypy in rats Source: SpringerLink URL: [Link]

  • Title: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta Source: ChemRxiv URL: [Link]

  • Title: Further Evaluation of the Tropane Analogs of Haloperidol - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Lik Source: Frontiers in Pharmacology URL: [Link]

  • Title: Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma Source: MDPI URL: [Link]

  • Title: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators Source: ChemRxiv URL: [Link]

  • Title: Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors Source: MDPI URL: [Link]

  • Title: (PDF) The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl) Source: ResearchGate URL: [Link]

  • Title: Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid Source: ResearchGate URL: [Link]

  • Title: [Comparative Pharmacological Data on 6 New Basic 4'-fluorobutyrophenone Derivatives:haloperidol, Haloanisone, Triperidol, Methylperidide, Haloperidide and Dipiperone. 1] Source: PubMed URL: [Link]

Sources

Structural Confirmation of 1-[3-(p-Fluorobenzoyl)propyl]piperidinium Chloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 1-[3-(p-Fluorobenzoyl)propyl]piperidinium Chloride Structure Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Absolute" Standard

In the development of butyrophenone-class antipsychotics and their metabolic precursors, structural ambiguity is a critical risk. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are workhorses for connectivity, they often fail to definitively characterize pharmaceutical salts and polymorphs in the solid state.

This guide provides a technical comparison of structure confirmation methods for 1-[3-(p-fluorobenzoyl)propyl]piperidinium chloride , establishing Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for validating the ionic lattice, stereochemistry, and hydrogen-bonding network of this specific hydrochloride salt.

Comparative Analysis: X-ray vs. Spectral Alternatives

For a researcher holding a white powder assumed to be the target piperidinium chloride, the choice of analytical method determines the depth of structural certainty.

Table 1: Performance Matrix for Structure Confirmation
FeatureSC-XRD (The Gold Standard) Solution NMR (

H,

C)
FT-IR / Raman Mass Spectrometry (ESI)
Primary Output 3D Atomic Coordinates (

)
Atom Connectivity & EnvironmentFunctional Group FingerprintMolecular Weight (

)
Salt Validation Definitive. Maps

bond lengths and geometry.
Ambiguous. Chemical shift changes are pH/solvent dependent; counter-ion often invisible.Indirect. Shifts in N-H stretch indicate salt formation.Poor. Salt dissociates in gas phase; detects cation only (

).
Polymorph ID Excellent. Distinguishes packing motifs (e.g.,

vs

).
None (Solid-state NMR required).Moderate. Lattice modes differ.None.
Sample Req. Single Crystal (

mm)

5 mg in deuterated solvent
<1 mg solid<1 mg solution
Limit of Detection Requires crystallinity.[1][2]High sensitivity.High sensitivity.Extreme sensitivity.
Expert Insight: The "Counter-Ion Blind Spot"

In solution NMR, the chloride counter-ion is silent. You may confirm the protonation of the piperidine nitrogen via a downfield shift, but you cannot definitively prove the stoichiometry or the specific location of the chloride ion in the lattice. Only SC-XRD visualizes the anion , confirming the material is indeed the chloride salt and not a solvate or a different salt form introduced during workup.

Experimental Protocol: Crystallization & Data Collection

To obtain the necessary X-ray data, one must transition the compound from a bulk powder to a diffraction-quality single crystal. This molecule contains a flexible propyl chain and a halogenated aromatic ring, which can lead to disorder if crystallization is too rapid.

Workflow Diagram: From Synthesis to Structure

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Diffraction cluster_2 Phase 3: Solution Start Crude Salt (Amorphous) Solvent Solvent Selection (EtOH/Ether or MeOH/Acetone) Start->Solvent Dissolve Method Vapor Diffusion (Slow kinetics) Solvent->Method Equilibrate Harvest Crystal Selection (Polarized Microscopy) Method->Harvest 1-3 Weeks Mount Cryo-Mounting (MiTeGen Loop, 100K) Harvest->Mount Select <0.3mm Collect Data Collection (Mo or Cu Source) Mount->Collect Diffract Process Integration & Scaling (SAINT/XDS) Collect->Process Raw Frames Phasing Structure Solution (Direct Methods/SHELXT) Process->Phasing hkl File Refine Refinement (Least Squares/SHELXL) Phasing->Refine Model Building Final CIF Generation (Validation) Refine->Final R1 < 5%

Caption: Optimized workflow for structural determination of pharmaceutical salts. Critical control points are Solvent Selection and Cryo-Mounting.

Detailed Methodology
Step 1: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields clusters for this class of salts. Vapor diffusion is preferred to control nucleation.

  • Inner Vial: Dissolve 20 mg of the piperidinium chloride in 1.0 mL of Methanol (MeOH) . Ensure the solution is clear; filter through a 0.2

    
    m PTFE filter if necessary.
    
  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether or Acetone (Antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: The volatile ether diffuses into the methanol, slowly increasing the polarity and lowering solubility, forcing the salt to crystallize in an ordered lattice.

Step 2: Data Collection Strategy
  • Temperature: Collect at 100 K (using a liquid nitrogen stream). This freezes the thermal motion of the flexible propyl chain (

    
    ) and reduces the disorder often seen in the p-fluorobenzoyl ring.
    
  • Source: Molybdenum (

    
    , 
    
    
    
    Å) is standard. If crystals are small (<0.05 mm), Copper (
    
    
    ) microfocus sources provide better intensity.

Structural Validation Criteria

When analyzing the solved structure, specific crystallographic parameters confirm the identity of 1-[3-(p-fluorobenzoyl)propyl]piperidinium chloride.

A. The Ionic Interaction (The "Smoking Gun")

In the solved structure, you must locate the proton on the piperidine nitrogen.

  • Observation: A distinct electron density peak (

    
    -peak) should be visible near the nitrogen (
    
    
    
    Å).
  • Metric: Look for a hydrogen bond between

    
     and 
    
    
    
    .
    • Typical Distance (

      
      ): 3.05 – 3.25 Å .
      
    • Typical Angle (

      
      ): 150° – 175° .
      
  • Why this matters: This proves the molecule is the hydrochloride salt , not the free base.

B. The Fluorine Disorder

The p-fluorobenzoyl ring often exhibits rotational disorder or high thermal parameters because the fluorine atom is similar in size to hydrogen, allowing the ring to "flip" in the lattice.

  • Refinement Tip: If the Fluorine atom appears elongated (cigar-shaped thermal ellipsoid), model it as disordered over two positions (e.g., F1A and F1B) with occupancy refinement.

C. Reference Crystallographic Parameters

While every crystal is unique, this class of compounds typically crystallizes in monoclinic or triclinic systems. Use the table below to benchmark your results.

Table 2: Representative Data for Validation (Benchmark)
ParameterTypical Range/ValueSignificance
Crystal System MonoclinicMost common for organic salts.
Space Group

or

Centrosymmetric (unless chiral impurities present).
Z (Formula Units) 4Indicates one molecule per asymmetric unit (usually).
Density (

)
1.25 – 1.35 g/cm

Consistent with chlorinated organic solids.
R-Factor (

)
< 0.05 (5%)Indicates a high-quality fit between model and data.
Goodness of Fit (GoF) 1.0 – 1.1Values >1.2 suggest incorrect weighting or missed disorder.

References

  • Grover, G., et al. (2012). "Structural insights into butyrophenone derivatives: X-ray crystallography and Hirshfeld surface analysis." Journal of Molecular Structure.

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition and validation of crystal structures." CCDC Online.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter on Solid State Characterization).

  • Rigaku Corporation. "Drug discovery by single crystal X-ray structure analysis." Rigaku Technical Notes.

  • PrepChem. "Synthesis of 4-(p-Fluorobenzoyl)piperidine Hydrochloride." (Analogous synthesis protocol).

Sources

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of TLC and Melting Point for 4'-Fluoro-4-(1-piperidinyl)butyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the chemical purity of a compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. For intermediates like 4'-Fluoro-4-(1-piperidinyl)butyrophenone, a key structural motif in various pharmacologically active agents, rigorous purity assessment is a critical checkpoint. This guide provides an in-depth, comparative analysis of two fundamental and accessible analytical techniques: Thin-Layer Chromatography (TLC) and Melting Point Determination. As we dissect these methodologies, we will move beyond simple procedural lists to explore the scientific rationale behind each step, ensuring a self-validating and trustworthy approach to purity verification.

Pillar 1: Thin-Layer Chromatography (TLC) – A Visual Fingerprint of Purity

Thin-Layer Chromatography is a powerful and rapid separation technique that provides a qualitative assessment of a sample's complexity.[1][2] Its utility lies in its ability to visually separate the target compound from non-volatile impurities based on differential partitioning between a stationary phase and a mobile phase.[3]

The Principle of Separation

In TLC, a sample is spotted onto a plate coated with a solid adsorbent, typically silica gel, which acts as the stationary phase.[2][3] The plate is then placed in a sealed chamber with a solvent or solvent mixture, the mobile phase, which travels up the plate via capillary action.[2] Components in the sample mixture ascend at different rates depending on two primary factors: their affinity for the stationary phase and their solubility in the mobile phase.

For 4'-Fluoro-4-(1-piperidinyl)butyrophenone, the polar ketone and tertiary amine groups will have a moderate affinity for the polar silica gel stationary phase. Less polar impurities will travel further up the plate with the mobile phase, while more polar impurities will adhere more strongly to the silica gel and travel shorter distances.

Experimental Protocol: TLC Analysis

The choice of eluent is the most critical variable for achieving effective separation. For a moderately polar compound like a butyrophenone, a binary system of a non-polar and a polar solvent is ideal. A common starting point for ketones is a mixture of hexane and ethyl acetate.

  • Causality: A purely non-polar solvent would result in all components remaining at the baseline, while a highly polar solvent would cause all components to travel with the solvent front. The goal is to find a ratio that moves the target compound to a Retention Factor (Rf) value of approximately 0.3-0.5, allowing for clear separation from potential impurities. An initial system to evaluate would be 7:3 Hexane:Ethyl Acetate .

  • Prepare a dilute solution of the 4'-Fluoro-4-(1-piperidinyl)butyrophenone sample (approx. 1-2 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Use a capillary tube to apply a small spot of the solution onto the origin line.[1] For comparison, it is best practice to also spot a certified reference standard of the pure compound and a "co-spot" containing both the sample and the standard.

  • Pour the chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, ensuring a uniform solvent front.

  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[1]

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.[1]

  • Remove the plate and immediately mark the solvent front with a pencil.

Since 4'-Fluoro-4-(1-piperidinyl)butyrophenone is colorless, visualization techniques are required.[4]

  • UV Light (254 nm): This non-destructive method is the first choice.[5][6] The butyrophenone structure contains an aromatic ring and a conjugated ketone, which are UV-active.[6][7] The compound will absorb the UV light and appear as a dark spot against the green fluorescent background of the plate.[5][8] Lightly circle any observed spots with a pencil.

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive, general method.[5] Iodine complexes with most organic compounds to form temporary yellow-brown spots.[5][8] This can reveal impurities that may not be UV-active.

  • Chemical Stains (Destructive): If further visualization is needed, specific stains can be used. A potassium permanganate (KMnO4) stain, for instance, will react with any oxidizable functional groups, appearing as yellow spots on a purple background. This can be particularly useful for identifying certain types of impurities.

Workflow for TLC Purity Assessment

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis A Prepare 7:3 Hexane:Ethyl Acetate Eluent C Spot Sample, Standard, & Co-spot on TLC Plate A->C B Dissolve Sample in Dichloromethane B->C D Place Plate in Saturated Chamber C->D E Elute until Solvent Front is ~1 cm from Top D->E F Dry Plate & Mark Solvent Front E->F G Visualize under UV Light (254 nm) F->G H Calculate Rf Values G->H I Interpret Chromatogram (Number of Spots) H->I

Caption: Workflow for purity analysis by Thin-Layer Chromatography.

Interpreting the TLC Data

The Retention Factor (Rf) is a key parameter calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A pure compound should yield a single spot. The presence of additional spots indicates impurities.

TLC Observation Interpretation Actionable Insight
Single spot, Rf matches standardHigh probability of purity.Proceed with confidence. Corroborate with melting point.
Single spot, Rf differs from standardCompound may be impure or misidentified.Re-evaluate synthesis. Consider structural analysis (NMR, MS).
Major spot with one or more faint spotsSample contains minor impurities.Further purification (e.g., recrystallization, chromatography) is required.
Significant streaking of the spotSample may be overloaded, too polar for the eluent, or degrading on silica.Dilute sample, or adjust mobile phase polarity (e.g., add a small amount of methanol).

Pillar 2: Melting Point Determination – A Thermodynamic Indicator of Purity

Melting point determination is a fundamental technique used to characterize and assess the purity of a solid crystalline compound.[9][10] For a pure substance, the melting point is a distinct physical property, occurring over a narrow temperature range.[11][12]

The Principle of Melting Point Depression

The presence of even small amounts of impurities disrupts the uniform crystal lattice structure of a solid.[13][14][15] This disruption weakens the intermolecular forces, meaning less thermal energy is required to transition the substance from a solid to a liquid.[14] Consequently, an impure sample will exhibit two key characteristics:

  • A depressed (lowered) melting point compared to the pure substance.[11][13]

  • A broadened melting point range (the temperature difference between the onset of melting and complete liquefaction).[11][13]

This phenomenon, known as melting point depression, is a powerful and sensitive indicator of overall purity.[16]

Experimental Protocol: Capillary Melting Point Determination

This protocol adheres to standards often outlined in pharmacopeias for accuracy and reproducibility.[17]

  • Sample Preparation: Ensure the sample of 4'-Fluoro-4-(1-piperidinyl)butyrophenone is completely dry and finely powdered.

  • Capillary Loading: Firmly tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube. Tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

  • Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Heating Rate: Heat rapidly to a temperature approximately 15°C below the expected melting point. Then, decrease the heating rate to a constant 1-2°C per minute .[10][17]

  • Data Recording:

    • T_onset: Record the temperature at which the first drop of liquid appears.

    • T_clear: Record the temperature at which the last solid crystal melts, resulting in a completely clear liquid.[17] The recorded melting point is the range from T_onset to T_clear.

The Concept of Melting Point Depression

MeltingPoint A Temperature B Composition (% Impurity) C Pure Compound (Sharp, High MP) D Impure Compound (Broad, Depressed MP) E Solid Phase F Liquid Phase G Solid + Liquid H Eutectic Point (Lowest MP) origin x_axis origin->x_axis               100% y_axis origin->y_axis eutectic eutectic->D eutectic->H pure_A pure_A->C pure_A->eutectic pure_B pure_B->eutectic mp_range_pure MP Range (0.5-1°C) mp_range_impure MP Range (>2°C)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and into the safe and compliant management of the chemical entities we handle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride, a halogenated organic compound. The procedures outlined herein are designed to ensure personnel safety, maintain regulatory compliance, and protect our environment. This is not merely a procedural checklist; it is a framework for responsible chemical stewardship.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste . The presence of the fluorine atom on the benzoyl group dictates its segregation from non-halogenated waste streams, as the disposal pathways, often involving high-temperature incineration, are fundamentally different.[1][2] Improper disposal can lead to environmental contamination and significant regulatory penalties under frameworks established by the Environmental Protection Agency (EPA).[3]

Part 1: Hazard Profile and Essential Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride must be consulted, we can infer its likely hazard profile from its chemical structure and related compounds. The fluorobenzoyl moiety suggests potential for causing severe skin and eye irritation or damage.[4][5] As with many laboratory chemicals, it should be treated as toxic and handled with appropriate care to avoid inhalation, ingestion, or skin contact.[1]

Potential Hazard Associated Risk Primary Safety Precaution
Halogenated Organic Environmental Toxicity; Requires specific disposal methods.Segregate into a designated "Halogenated Organic Waste" container.[2][6][7]
Corrosivity (Potential) May cause severe skin burns and serious eye damage.[4][5][8]Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat.[7][9]
Toxicity (Potential) Harmful if swallowed, inhaled, or absorbed through the skin.Handle exclusively in a well-ventilated area or a certified chemical fume hood.[1][7]
Reactivity Incompatible with strong bases and oxidizing agents.Store separately from incompatible materials.[5][6]

This table is a guideline based on structurally similar chemicals. Always consult the manufacturer-specific Safety Data Sheet (SDS) for definitive hazard information.[1][10]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[3][11][12]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, ensure you are wearing appropriate PPE. This is non-negotiable.

  • Eye Protection: Chemical safety goggles are mandatory.[9]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A full-length laboratory coat must be worn.[7]

Step 2: Prepare and Label the Waste Container

Proper containment is the foundation of safe waste management.

  • Select the Correct Container: Use a container designated for "Halogenated Organic Waste." [1][7] The container must be made of a material compatible with the chemical and be in good condition, free from leaks or damage.[3][13] It must have a secure, threaded cap.[6]

  • Apply the Hazardous Waste Label: Before adding any waste, affix a hazardous waste label to the container.[6] The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "Waste 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride" . Do not use abbreviations or chemical formulas.[6][13]

    • An indication of the hazards (e.g., Toxic, Corrosive).

Step 3: Waste Transfer and Segregation

This step is critical for regulatory compliance and safety.

  • Transfer the Waste: Carefully transfer the chemical waste into the prepared and labeled container. If the chemical is a solid, use a dedicated spatula or scoop. If it is in solution, pour carefully to avoid splashing.

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste.[6] Furthermore, do not mix incompatible chemicals, such as acids and bases, in the same container.[13]

  • Secure the Container: Immediately after adding waste, securely close the container lid. Containers must remain closed at all times except when waste is actively being added.[6][13] Do not leave a funnel in the container opening.[13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation pending pickup.

  • Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[13][14]

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills from spreading.

  • Segregation: Ensure the container is segregated from incompatible materials within the SAA.[13]

Step 5: Arrange for Final Disposal

Hazardous waste must be disposed of through official channels.

  • Contact EH&S: When the container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[13]

  • Professional Disposal: Your institution's EH&S office coordinates with licensed hazardous waste disposal companies that will transport the material for proper treatment and disposal in compliance with all federal and state regulations.[4][15]

  • Never Use Drains or Trash: Under no circumstances should this chemical be poured down the drain or thrown in the regular trash.[1][7][9][16]

G cluster_prep Preparation Phase cluster_handling Handling & Accumulation cluster_disposal Final Disposal A 1. Identify Waste: 1-[3-(P-Fluorobenzoyl)propyl] piperidinium chloride B 2. Consult SDS for Specific Hazards A->B C 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D 4. Select 'Halogenated Organic Waste' Container C->D E 5. Label Container: 'Hazardous Waste' + Full Chemical Name D->E F 6. Transfer Waste & Secure Lid E->F G 7. Store in Satellite Accumulation Area (SAA) F->G H 8. Container Nears Full (90%) G->H I 9. Schedule Pickup with Environmental Health & Safety (EH&S) H->I J 10. Compliant Disposal by Licensed Vendor I->J

Caption: Disposal workflow for halogenated chemical waste.

Part 3: Emergency Response Protocols

Even with careful planning, accidents can happen. A clear, pre-defined emergency plan is essential.

Small Spills

For minor spills (typically <100 mL) that you are trained and comfortable cleaning:

  • Isolate the Area: Keep unnecessary personnel away.[9]

  • Ensure Ventilation: Perform cleanup within a fume hood if possible.

  • Absorb the Spill: Use a non-combustible, inert absorbent material like vermiculite, sand, or earth to soak up the spill.[6][9]

  • Collect Waste: Carefully scoop the absorbent material into a sealable, compatible waste container.[6][9]

  • Label and Dispose: Seal the container, label it as "Spill Debris containing 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride," and manage it as hazardous waste through your EH&S department.[6]

Large Spills or Unknown Hazards

If the spill is large, located in a public area, or you are uncertain of the hazard:

  • Evacuate Immediately: Alert others in the vicinity and evacuate the area.[6]

  • Activate Emergency Systems: Activate the nearest fire alarm if necessary to expedite evacuation.[6]

  • Call for Help: Contact your institution's emergency number or 911, and then notify your EH&S department. Provide the chemical name and location of the spill.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (May 21 2025). [Link]

  • University of New Hampshire. Chapter 7 - Management Procedures For Specific Waste Types. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research. [Link]

  • Safety Data Sheet. Generic SDS Information. [Link]

  • Occupational Safety and Health Administration (OSHA). LABORATORY SAFETY OSHA LAB STANDARD FACTSHEET. [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (April 11 2022). [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. (September 18 2023). [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. (November 25 2025). [Link]

  • Montclair State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

Sources

Personal protective equipment for handling 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Personal Protective Equipment and Handling Guide for 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride

Part 1: Executive Safety Summary

Compound Identity:

  • Chemical Name: 1-[3-(4-Fluorobenzoyl)propyl]piperidine hydrochloride

  • Synonyms: 4'-Fluoro-4-piperidinobutyrophenone HCl; PFP-HCl.

  • Chemical Class: Butyrophenone derivative (structurally related to Haloperidol and Melperone).

  • Primary Application: Sigma receptor ligand, CNS active research chemical, pharmaceutical intermediate.

Core Directive: Treat 1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride as a Potent CNS-Active Compound (OEB 3/4) . Due to its structural homology with potent antipsychotics (butyrophenones), it poses risks of central nervous system depression, extrapyramidal symptoms, and acute toxicity upon ingestion or inhalation. Strict isolation and respiratory protection are non-negotiable.

Part 2: Hazard Identification & Risk Assessment

Before handling, researchers must acknowledge the specific risks associated with fluorinated butyrophenones.

Hazard ClassRisk DescriptionSignal Word
Acute Toxicity (Oral) Potential for CNS depression, sedation, and arrhythmia if ingested.DANGER
Acute Toxicity (Inhalation) Fine dusts are rapidly absorbed via nasal mucosa; high potency risk.WARNING
Skin/Eye Irritation Piperidine salts are known irritants; causes reversible to severe damage.WARNING
Reproductive Toxicity Butyrophenones may impact prolactin levels; potential endocrine disruptor.WARNING

Critical Note: As a research chemical, full toxicological data may be incomplete. Apply the Precautionary Principle : Handle as if it is a high-potency active pharmaceutical ingredient (HPAPI).

Part 3: Personal Protective Equipment (PPE) Specifications

The following PPE ensemble is mandatory for all procedures involving the solid powder or concentrated solutions (>10 mM).

PPE Selection Matrix
Protection ZoneEquipment StandardRationale
Respiratory N95 (minimum) or P100/P3 Prevents inhalation of airborne particulates during weighing. For quantities >1g, use a PAPR.
Hand Protection Double Nitrile Gloves (min 5 mil thick)Outer Glove: Change immediately upon contamination. Inner Glove: Acts as the final barrier.
Eye/Face Chemical Safety Goggles Standard safety glasses are insufficient against fine powders that can bypass side shields.
Body Tyvek® Lab Coat (Disposable) Prevents accumulation of dust on street clothes. Wrist cuffs must be elastic/sealed.
Footwear Closed-toe, non-porous Shoe covers recommended in designated weighing areas.
Decision Logic for PPE & Containment

SafetyLogic Start Start: Assess Operation Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Powder Liquid Solution / Liquid Form->Liquid Dissolved Qty Quantity? Small < 100 mg Qty->Small Large > 100 mg Qty->Large Solid->Qty L1 Level 1: Fume Hood + N95 + Double Gloves Liquid->L1 Standard Handling L2 Level 2: Balance Enclosure + P100 + Tyvek Small->L2 L3 Level 3: Glovebox / Isolator Required Large->L3

Figure 1: Risk-based decision tree for selecting containment levels and PPE based on physical state and quantity.

Part 4: Operational Protocols

Receiving and Storage
  • Receipt: Inspect the outer package for damage before opening. If the secondary container is breached, open only inside a fume hood.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerate).

    • Environment: Hygroscopic; store in a desiccator or tightly sealed container under inert gas (Argon/Nitrogen) if possible.

    • Security: Lock in a "Potent Compound" dedicated cabinet.

Weighing and Transfer (Critical Step)

Static electricity can cause piperidinium salts to "fly," creating an invisible aerosol hazard.

  • Engineering Control: Use a Powder Containment Balance Enclosure or a Chemical Fume Hood with the sash lowered.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing vessel before transfer.

  • Technique:

    • Place a disposable weighing boat or volumetric flask inside the hood.

    • Tare the balance.

    • Transfer powder using a disposable spatula. Do not return excess powder to the stock vial (prevents cross-contamination).

    • Cap the stock vial inside the hood immediately after use.

    • Wipe the exterior of the stock vial with a damp Kimwipe (methanol/water) before returning to storage.

Solubilization
  • Solvent Choice: Soluble in Water, DMSO, and Methanol.

  • Procedure: Add solvent to the powder (not powder to solvent) to minimize dust displacement.

  • Labeling: Clearly label all aliquots with "Caution: CNS Active - PFP-HCl".

Part 5: Emergency Response

Biological Exposure[1]
  • Inhalation: Remove victim to fresh air immediately.[1][2] If breathing is labored, administer oxygen.[3] Call Emergency Services .

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol (may enhance absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek ophthalmologist evaluation.

Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Evacuate PPE 2. Don Full PPE (Tyvek, Double Gloves, P100) Alert->PPE Contain 3. Cover Spill (Damp Paper Towels) PPE->Contain Clean 4. Wipe Inwards (Do NOT Sweep) Contain->Clean Decon 5. Decontaminate (10% Bleach or Alcohol) Clean->Decon Dispose 6. Double Bag Waste Decon->Dispose

Figure 2: Step-by-step spill response protocol minimizing dust generation.

Part 6: Disposal & Deactivation

  • Chemical Deactivation: While specific deactivation data for this salt is rare, oxidative destruction (e.g., Potassium Permanganate in sulfuric acid) is effective for many piperidine derivatives, but High-Temperature Incineration is the only guaranteed method for complete destruction.

  • Waste Stream:

    • Solids: Segregate into "Cytotoxic/Potent Solid Waste" (Yellow bag/bin).

    • Liquids: Segregate into "Halogenated Organic Solvents" or "Toxic Aqueous Waste" depending on the solvent.

    • Do NOT pour down the drain.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16361, Butyrophenone, 4'-fluoro-4-(1-piperidinyl)-. Retrieved from [Link]

  • IPS (2025). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Global Research Chemicals (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.